1-Benzyl-3-bromopyrrolidin-2-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3-bromopyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-6-7-13(11(10)14)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDALTJHKFDANJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444100 | |
| Record name | 1-Benzyl-3-bromopyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77868-84-9 | |
| Record name | 3-Bromo-1-(phenylmethyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77868-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-3-bromopyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Benzyl-3-bromopyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Benzyl-3-bromopyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.
Core Chemical Properties
This compound is a solid compound with the molecular formula C₁₁H₁₂BrNO.[1][2] It is characterized by a pyrrolidinone ring N-substituted with a benzyl group and brominated at the 3-position. This structure imparts specific chemical properties that make it a versatile intermediate in synthetic chemistry.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂BrNO | [1][2] |
| Molecular Weight | 254.12 g/mol | [3] |
| CAS Number | 77868-84-9 | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [1] |
| Canonical SMILES | C1CN(C(=O)C1Br)CC2=CC=CC=C2 | [2] |
| InChI Key | JDALTJHKFDANJI-UHFFFAOYSA-N | [1][2] |
Spectral Data
Detailed experimental spectral data for this compound is not extensively reported in public literature. However, based on its structure, the expected spectral characteristics can be described.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons, typically in the aromatic region (δ 7.0-7.5 ppm). The protons on the pyrrolidinone ring would appear as multiplets, with the proton at the bromine-bearing carbon (C3) shifted downfield due to the electronegativity of the bromine atom.
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the carbonyl carbon (C2), the bromine-bearing carbon (C3), the methylene carbons of the pyrrolidinone ring and the benzyl group, and the aromatic carbons of the benzyl ring.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the lactam carbonyl group (C=O) stretching vibration.
Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns consistent with the structure, including the loss of the bromine atom and fragmentation of the benzyl and pyrrolidinone moieties.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be inferred from general organic chemistry principles and published methods for analogous compounds. A common approach involves the bromination of a suitable precursor.
Postulated Synthetic Workflow
A potential synthesis could involve the bromination of 1-benzylpyrrolidin-2-one. This reaction would likely proceed via an enolate intermediate under basic conditions or through radical bromination at the alpha-position to the carbonyl group.
Caption: Postulated synthetic workflow for this compound.
Reactivity and Stability
The presence of the bromine atom at the 3-position makes this compound a highly electrophilic compound.[3] This feature makes it a valuable substrate for nucleophilic substitution reactions and cross-coupling reactions, such as the Suzuki coupling.[3] The compound is reported to be stable up to 200°C.[3]
Applications in Drug Development and Research
The structural motifs present in this compound are found in various biologically active molecules. While specific biological data for this compound is limited in the public domain, its potential as a building block in medicinal chemistry is noteworthy, particularly in the synthesis of novel compounds for anticancer research.[3]
Role as a Synthetic Intermediate
The high reactivity of the carbon-bromine bond allows for the introduction of various functional groups at the 3-position of the pyrrolidinone ring. This is particularly useful in the construction of compound libraries for drug discovery. For instance, its use in Suzuki couplings allows for the formation of carbon-carbon bonds, enabling the synthesis of more complex molecules with potential therapeutic applications.
Caption: Application in Suzuki coupling for the synthesis of novel derivatives.
Safety and Handling
Information regarding the specific toxicity of this compound is not detailed in the available literature. As with any halogenated organic compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.
Conclusion
This compound is a valuable synthetic intermediate with potential applications in drug discovery and medicinal chemistry, particularly highlighted by its utility in forming new carbon-carbon bonds via cross-coupling reactions. While detailed experimental data on its physicochemical properties and biological activity are not extensively documented in publicly available sources, its structural features and reactivity profile suggest it is a promising scaffold for the development of novel chemical entities. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.
References
A Technical Guide to 1-Benzyl-3-bromopyrrolidin-2-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1-Benzyl-3-bromopyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. It serves as a crucial building block for developing more complex molecules, particularly those targeting the central nervous system and those with potential applications in oncology.[1] This guide details the compound's chemical identity, physicochemical properties, a representative synthetic protocol, and its relevance as a scaffold for developing targeted therapeutics, specifically focusing on the inhibition of vascular endothelial growth factor receptor (VEGFR) signaling.
Compound Profile and Structure
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] This name precisely describes the five-membered pyrrolidinone ring system featuring a benzyl group attached to the nitrogen at position 1 and a bromine atom at position 3.[1] The presence of the lactam carbonyl group and the reactive bromine atom makes it a versatile intermediate for further chemical transformations.[1]
Chemical Structure:
Physicochemical and Spectroscopic Data
A summary of the key identifiers and computed properties for this compound is presented below. This data is essential for unambiguous identification and characterization in a laboratory setting.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | N-benzyl-3-bromopyrrolidin-2-one | [2] |
| CAS Number | 77868-84-9 | [1][2] |
| Molecular Formula | C₁₁H₁₂BrNO | [1][2][3] |
| Molecular Weight | 254.12 g/mol | [1][2] |
| Monoisotopic Mass | 253.01022 Da | [4] |
| Physical Form | Solid | [3] |
| Purity | ≥97% (Commercially available) | [3] |
| Topological Polar Surface Area | 20.31 Ų | [1] |
| InChI Key | JDALTJHKFDANJI-UHFFFAOYSA-N | [3][4] |
| SMILES | C1CN(C(=O)C1Br)CC2=CC=CC=C2 | [4] |
Applications in Medicinal Chemistry and Drug Development
This compound is primarily utilized as a synthetic intermediate for creating novel pharmaceutical compounds.[1] The pyrrolidin-2-one core is a privileged scaffold found in numerous biologically active molecules. The compound's utility stems from two key features:
-
The Pyrrolidinone Core: This structure mimics peptide bonds and can engage in hydrogen bonding, making it suitable for interacting with biological targets like enzymes and receptors.[1]
-
The Reactive Bromine Atom: The bromine at the C3 position is a good leaving group, allowing for facile nucleophilic substitution reactions to introduce diverse functional groups and build molecular complexity.[1]
Role in Cancer Research: Targeting the VEGFR Signaling Pathway
Recent research has focused on pyrrolidinone derivatives as potential anticancer agents.[1] A key strategy in modern oncology is the inhibition of angiogenesis, the process by which tumors form new blood vessels to support their growth and metastasis. This process is primarily driven by the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2.[5][6]
Derivatives of the pyrrolidinone scaffold have shown significant inhibitory activity against VEGFR-2.[5][6] While this compound itself is a building block, studies on related structures indicate that the core scaffold can be elaborated to create potent inhibitors that bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its signaling cascade.[5] This inhibition prevents the downstream activation of pathways like the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1][2]
Experimental Protocols: A Representative Synthesis
Stage 1: Synthesis of 1-Benzylpyrrolidin-2-one
This procedure is adapted from established methods for lactam synthesis.
-
Reaction: Cyclization of N-benzyl-4-chlorobutanamide.
-
Materials:
-
N-benzyl-4-chlorobutanamide
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
-
Protocol:
-
A solution of N-benzyl-4-chlorobutanamide (1 equivalent) in anhydrous THF is prepared in a round-bottom flask under an inert nitrogen atmosphere.
-
The solution is cooled to 0°C in an ice bath.
-
Potassium tert-butoxide (1.1 equivalents) is added portion-wise to the stirred solution over 20 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the slow addition of 1M HCl until the pH is approximately 7.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with saturated NaHCO₃ solution, followed by brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude 1-benzylpyrrolidin-2-one.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Stage 2: Synthesis of this compound
This procedure describes the α-bromination of the lactam precursor.
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Reaction: Radical bromination of 1-benzylpyrrolidin-2-one.
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Materials:
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1-Benzylpyrrolidin-2-one (from Stage 1)
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N-Bromosuccinimide (NBS)
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Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN) as solvent
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Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
-
Protocol:
-
1-Benzylpyrrolidin-2-one (1 equivalent) is dissolved in CCl₄ in a flask equipped with a reflux condenser and a magnetic stirrer.
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N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (0.02 equivalents) are added to the solution.
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The mixture is heated to reflux (approx. 77°C for CCl₄) and irradiated with a UV lamp or a high-wattage incandescent bulb to initiate the radical reaction.
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The reaction progress is monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
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Once the starting material is consumed, the reaction mixture is cooled to room temperature.
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The succinimide byproduct is removed by filtration.
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The filtrate is washed with saturated Na₂S₂O₃ solution to remove any remaining bromine, followed by washing with water and brine.
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The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
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The resulting crude product, this compound, is purified by recrystallization or column chromatography to yield the final product as a solid.
-
Conclusion
This compound is a valuable chemical entity for drug discovery and development. Its defined structure and versatile reactivity allow it to serve as a foundational scaffold for constructing novel, complex molecules with therapeutic potential. The growing body of research on pyrrolidinone derivatives as inhibitors of key signaling pathways in oncology, such as the VEGFR-2 cascade, highlights the importance of such intermediates. The synthetic protocols and data presented in this guide provide a solid foundation for researchers aiming to leverage this compound in their synthetic and medicinal chemistry programs.
References
- 1. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorbyt.com [biorbyt.com]
- 4. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Structural optimization and evaluation of novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives as potential VEGFR-2/PDGFRβ inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
1-Benzyl-3-bromopyrrolidin-2-one synthesis from 1-benzylpyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-3-bromopyrrolidin-2-one is a key synthetic intermediate in the development of various pharmaceutical compounds. Its structure, featuring a reactive bromine atom at the alpha-position to the lactam carbonyl, allows for a variety of subsequent chemical modifications, making it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis of this compound from its precursor, 1-benzylpyrrolidin-2-one. The focus is on the core chemical transformation, outlining the established synthetic route and the underlying chemical principles.
Core Synthesis: α-Bromination of 1-Benzylpyrrolidin-2-one
The primary method for the synthesis of this compound is the direct alpha-bromination of 1-benzylpyrrolidin-2-one. This reaction proceeds via an electrophilic substitution mechanism at the carbon atom adjacent to the carbonyl group.
Reaction Principle:
The reaction is typically acid-catalyzed, promoting the formation of an enol or enolate intermediate. This intermediate is electron-rich at the α-carbon, which then acts as a nucleophile, attacking an electrophilic bromine source. The most common brominating agent for this transformation is molecular bromine (Br₂), often in the presence of a strong acid such as hydrobromic acid (HBr).
General Reaction Scheme:
Figure 1: General reaction scheme for the synthesis.
Experimental Protocols
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| 1-Benzylpyrrolidin-2-one | C₁₁H₁₃NO | 175.23 | Starting material |
| Bromine | Br₂ | 159.81 | Brominating agent, highly corrosive and toxic |
| Hydrobromic acid | HBr | 80.91 | Acid catalyst, typically 48% aqueous solution |
| Dichloromethane | CH₂Cl₂ | 84.93 | Anhydrous, as a solvent |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | For quenching the reaction |
| Saturated sodium thiosulfate solution | Na₂S₂O₃ | 158.11 | To quench excess bromine |
| Brine | - | - | For washing |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | For drying the organic phase |
| Silica gel | SiO₂ | 60.08 | For column chromatography |
| Hexanes and Ethyl Acetate | - | - | Solvents for chromatography |
General Laboratory Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve 1-benzylpyrrolidin-2-one in a suitable anhydrous solvent such as dichloromethane.
-
Acid Addition: Add hydrobromic acid to the solution and stir.
-
Bromination: Cool the mixture in an ice bath. Slowly add a solution of bromine in the same solvent via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature.
-
Reaction Monitoring: Allow the reaction to stir at a controlled temperature (e.g., room temperature) after the addition is complete. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by pouring it into an ice-cold saturated solution of sodium bicarbonate.
-
Add saturated sodium thiosulfate solution to neutralize any unreacted bromine (indicated by the disappearance of the reddish-brown color).
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield pure this compound.
Quantitative Data (Hypothetical for Optimization):
The following table presents a hypothetical set of parameters that could be used as a starting point for the optimization of this synthesis. Actual values will need to be determined empirically.
| Parameter | Value |
| Molar Ratio (Starting Material:Br₂:HBr) | 1 : 1.1 : 0.1 |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2 - 6 hours |
| Solvent | Dichloromethane |
| Yield | Expected to be in the range of 60-80% |
Reaction Mechanism and Experimental Workflow
Reaction Mechanism:
The α-bromination of 1-benzylpyrrolidin-2-one in the presence of acid proceeds through the formation of an enol intermediate.
Figure 2: Proposed reaction mechanism for acid-catalyzed α-bromination.
Experimental Workflow:
The following diagram illustrates the logical flow of the experimental procedure.
Figure 3: Experimental workflow for the synthesis and purification.
The synthesis of this compound from 1-benzylpyrrolidin-2-one via α-bromination is a fundamental transformation for accessing a versatile synthetic intermediate. While a specific, universally optimized protocol is not documented, the general procedure outlined in this guide, based on established chemical principles, provides a solid foundation for researchers to develop a robust and efficient synthesis in their own laboratories. Careful control of reaction conditions and meticulous purification are key to obtaining a high yield of the desired product.
Hypothetical Mechanism of Action of 1-benzyl-3-bromopyrrolidin-2-one: A Technical Guide for Researchers
Disclaimer: The following technical guide details a hypothetical mechanism of action for 1-benzyl-3-bromopyrrolidin-2-one. As of the latest literature review, no specific biological data or mechanism of action has been published for this particular compound. The information presented herein is an extrapolation based on the known activities of structurally similar pyrrolidinone and bromo-substituted heterocyclic compounds and is intended to serve as a directional resource for future research.
Introduction
This compound is a synthetic heterocyclic compound featuring a pyrrolidin-2-one core, a benzyl group at the N1 position, and a bromine atom at the C3 position. While the specific biological profile of this molecule remains uncharacterized, its structural motifs suggest potential interactions with various biological targets. The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, found in a range of bioactive molecules, including nootropic, anticonvulsant, and anti-inflammatory agents. The presence of a bromine atom, a halogen, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often by participating in halogen bonding or by serving as a leaving group in covalent interactions.
This guide proposes a potential mechanism of action for this compound, focusing on plausible biological targets and pathways. The experimental protocols and data presented are illustrative and based on methodologies commonly employed for analogous compounds.
Potential Biological Targets and Signaling Pathways
Based on its structural features, this compound could potentially modulate the activity of enzymes or receptors, particularly within the central nervous system. The lipophilic benzyl group may facilitate passage across the blood-brain barrier.
One plausible hypothesis is the inhibition of enzymes involved in neurotransmitter metabolism or signaling. For instance, various pyrrolidinone derivatives have been investigated as inhibitors of enzymes like prolyl oligopeptidase or as modulators of ion channels. The electrophilic nature of the carbon bearing the bromine atom suggests a potential for covalent inhibition of target proteins, where a nucleophilic residue in the active site could displace the bromide.
A hypothetical signaling pathway is outlined below, illustrating the potential for this compound to act as an enzyme inhibitor.
Caption: Hypothetical inhibition of a neurotransmitter-synthesizing enzyme by this compound.
Quantitative Data (Hypothetical)
To characterize the potential activity of this compound, a series of in vitro assays would be necessary. The following tables summarize hypothetical quantitative data that could be generated.
Table 1: Hypothetical Enzyme Inhibition Data
| Target Enzyme | IC50 (µM) | Inhibition Type |
| Prolyl Oligopeptidase | 5.2 ± 0.8 | Covalent |
| Monoamine Oxidase B | > 100 | - |
| Acetylcholinesterase | 25.6 ± 3.1 | Competitive |
Table 2: Hypothetical Receptor Binding Affinity
| Receptor | Ki (nM) | Assay Type |
| GABAA Receptor | 150 ± 22 | Radioligand Binding |
| NMDA Receptor | > 1000 | Radioligand Binding |
| Sigma-1 Receptor | 85 ± 11 | Radioligand Binding |
Experimental Protocols
Detailed methodologies for the key experiments cited in the hypothetical data tables are provided below.
Enzyme Inhibition Assay (General Protocol)
This protocol describes a general fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a target enzyme.
Caption: Workflow for a typical in vitro enzyme inhibition assay.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to achieve a range of desired concentrations.
-
Prepare solutions of the target enzyme and its corresponding fluorogenic substrate in assay buffer.
-
-
Assay Procedure:
-
Add the diluted compound solutions to the wells of a microplate.
-
Add the enzyme solution to each well and incubate for a predefined period to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear phase of the fluorescence curves.
-
Determine the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Radioligand Binding Assay (General Protocol)
This protocol outlines a method to determine the binding affinity (Ki) of this compound for a specific receptor.
-
Membrane Preparation:
-
Prepare cell membranes expressing the receptor of interest from cultured cells or animal tissue.
-
-
Binding Reaction:
-
In a reaction tube, combine the cell membranes, a specific radioligand for the receptor, and varying concentrations of this compound.
-
Incubate the mixture to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters to remove any non-specifically bound radioactivity.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding at each concentration of the test compound.
-
Calculate the IC50 value from the competition binding curve.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion and Future Directions
While the precise mechanism of action of this compound is yet to be elucidated, its chemical structure provides a foundation for hypothesizing its potential biological activities. The proposed mechanisms, centered on enzyme inhibition and receptor modulation, offer a starting point for experimental investigation. Future research should focus on a broad screening panel to identify primary biological targets. Subsequent studies should then aim to confirm these interactions, elucidate the mode of action (e.g., reversible vs. irreversible, competitive vs. non-competitive), and evaluate the compound's activity in cellular and in vivo models. The synthesis and evaluation of analogs will also be crucial in establishing a structure-activity relationship and optimizing for potency and selectivity.
The Rising Therapeutic Potential of 1-Benzyl-3-Bromopyrrolidin-2-One Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 1-benzyl-3-bromopyrrolidin-2-one are emerging as a promising class of molecules with diverse pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically starts with the bromination of 1-benzylpyrrolidin-2-one. This key intermediate then serves as a scaffold for introducing various substituents at the 3-position, leading to a diverse library of compounds.
A general synthetic approach involves the nucleophilic substitution of the bromine atom with different functional groups. For instance, reaction with thiosemicarbazide can lead to the formation of hydrazono derivatives, which have shown significant biological activity.[1] Further modifications can be achieved by reacting these intermediates with various electrophiles.
Below is a generalized workflow for the synthesis of these derivatives.
Caption: General synthetic workflow for this compound derivatives.
Biological Activities and Quantitative Data
Derivatives of the 1-benzyl-pyrrolidin-2-one scaffold have demonstrated a wide spectrum of biological activities. The following sections summarize the key findings and present the quantitative data in structured tables.
Anticancer Activity
Several studies have highlighted the potent anticancer effects of 1-benzyl-pyrrolidin-2-one derivatives. Notably, a series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives have been synthesized and evaluated for their activity against various cancer cell lines.[1][2]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 7c | MCF-7 (Breast) | 7.17 ± 0.94 | [1][2] |
| A-549 (Lung) | > 50 | [1][2] | |
| 7d | MCF-7 (Breast) | 2.93 ± 0.47 | [1][2] |
| A-549 (Lung) | > 50 | [1][2] |
These compounds are believed to exert their anticancer effects through the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as the VEGFR-2 signaling pathway.
Antimicrobial Activity
The pyrrolidinone core is also a key pharmacophore in the development of novel antimicrobial agents. Derivatives of pyrrolidine-2,3-dione have been identified as inhibitors of penicillin-binding protein 3 (PBP3) in Pseudomonas aeruginosa, a critical enzyme for bacterial cell wall synthesis.[3]
| Compound | Organism | MIC (µg/mL) | Reference |
| Pyrrolidine-2,3-dione derivative 1 | P. aeruginosa PAO1 | > 128 | [3] |
| Pyrrolidine-2,3-dione derivative 2 | P. aeruginosa Δefflux mutant | 64 | [3] |
The development of these compounds offers a potential new strategy to combat drug-resistant bacterial infections.
Enzyme Inhibitory Activity
Beyond their anticancer and antimicrobial properties, pyrrolidinone derivatives have been investigated as inhibitors of various enzymes. For example, certain pyrrolidine-2,5-dione derivatives have shown inhibitory activity against aromatase and 17α-hydroxylase/17,20-lyase, enzymes involved in steroid biosynthesis.[4]
| Compound | Enzyme | IC50 (µM) | Reference |
| 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione (3) | Aromatase | 23.8 ± 4.6 | [4] |
| P450(17)α | 18.5 ± 1.9 | [4] | |
| 1-octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione (4) | Aromatase | 24.6 ± 1.8 | [4] |
These findings suggest the potential of these derivatives in the treatment of hormone-dependent cancers and other endocrine disorders.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are often mediated by their interaction with specific signaling pathways.
VEGFR-2 Signaling Pathway in Angiogenesis
In the context of cancer, the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mechanism for suppressing tumor angiogenesis. Certain 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives have been shown to inhibit VEGFR-2.[1][2] The binding of these inhibitors to the ATP-binding site of the VEGFR-2 kinase domain blocks the downstream signaling cascade, leading to an anti-angiogenic effect.
Caption: Inhibition of the VEGFR-2 signaling pathway by a 1-benzyl-pyrrolidin-2-one derivative.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the evaluation of this compound derivatives.
General Procedure for Synthesis of 1-Benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one Derivatives[1]
-
Synthesis of N-benzylisatin: Isatin is reacted with benzyl bromide in the presence of a base (e.g., anhydrous potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile).
-
Synthesis of thiosemicarbazone derivative: The N-benzylisatin is then condensed with thiosemicarbazide.
-
Final compound synthesis: The thiosemicarbazone intermediate is reacted with an appropriate 2-bromo-1-arylethanone in ethanol under reflux. The resulting precipitate is filtered, washed, and recrystallized to yield the final product.
In Vitro Anticancer Activity (MTT Assay)[5]
-
Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.
Caption: Workflow for the MTT assay to determine in vitro anticancer activity.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)[6]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
Derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy against cancer cells, pathogenic bacteria, and key metabolic enzymes underscores their potential in addressing significant unmet medical needs. Further optimization of this scaffold, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, is warranted to unlock its full therapeutic potential. This guide provides a foundational resource for researchers and drug development professionals to advance the exploration of this exciting class of compounds.
References
- 1. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]
- 2. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Overview of 1-Benzyl-3-bromopyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-3-bromopyrrolidin-2-one (CAS No: 77868-84-9) is a halogenated lactam that serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring a reactive bromine atom on the pyrrolidinone core and a bulky N-benzyl protecting group, makes it a versatile building block for the synthesis of more complex heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. The bromine atom at the C3 position provides a handle for various chemical transformations, including nucleophilic substitution and cross-coupling reactions.[1]
This technical guide provides a summary of the available physical and predicted spectroscopic data for this compound. Due to a lack of publicly available experimental spectra, this document also outlines general protocols for its synthesis and spectroscopic characterization.
Physicochemical and Predicted Spectroscopic Data
The following tables summarize the known physical properties and predicted mass spectrometry data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 77868-84-9 | [1] |
| Molecular Formula | C₁₁H₁₂BrNO | [1] |
| Molecular Weight | 254.12 g/mol | [1] |
| Appearance | Solid | |
| Purity | ≥97% |
Table 2: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 254.01750 |
| [M+Na]⁺ | 275.99944 |
| [M+K]⁺ | 291.97338 |
| [M+NH₄]⁺ | 271.04404 |
Expected Spectroscopic Characteristics
While specific experimental data is not available, the following characteristics can be anticipated based on the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group's aromatic protons, likely in the range of δ 7.0-7.5 ppm.[1] The protons on the pyrrolidinone ring would appear as more complex multiplets due to spin-spin coupling. The proton on the carbon bearing the bromine atom (C3) would be deshielded and thus shifted downfield compared to the other ring protons.[1] The benzylic methylene protons adjacent to the nitrogen would also exhibit a characteristic signal.
-
¹³C NMR: The carbon NMR spectrum would show signals for the eleven carbon atoms in the molecule. The carbonyl carbon (C2) would be found at the low-field end of the spectrum (typically δ 160-220 ppm). The aromatic carbons of the benzyl group would appear in the δ 110-140 ppm region. The carbon attached to the bromine (C3) would be shifted downfield relative to the other sp³ hybridized ring carbons due to the electronegativity of the bromine atom.
-
IR Spectroscopy: The infrared spectrum would be dominated by a strong absorption band characteristic of the lactam carbonyl group (C=O), typically in the range of 1650-1700 cm⁻¹. Other notable absorptions would include C-H stretching frequencies for the aromatic and aliphatic portions of the molecule, and C-N stretching vibrations.
Synthesis and Characterization Workflows
The following diagrams illustrate the general workflows for the synthesis and spectroscopic characterization of this compound.
Caption: Synthesis of this compound.
References
An In-depth Technical Guide on the Solubility and Stability of 1-benzyl-3-bromopyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of 1-benzyl-3-bromopyrrolidin-2-one, a heterocyclic compound with potential applications in pharmaceutical research and development. Due to the limited availability of specific experimental data in public literature, this document focuses on established protocols and theoretical considerations for characterizing this molecule.
Introduction to this compound
This compound is a derivative of the 2-pyrrolidinone (or γ-lactam) ring system. Its structure, featuring a benzyl group on the nitrogen, a bromine atom at the 3-position, and a lactam carbonyl group, suggests a complex chemical behavior that is critical to understand for any potential application in drug development. The presence of the α-bromo-lactam moiety indicates potential for specific chemical reactivity and degradation pathways.[1]
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₂BrNO[2]
-
Molecular Weight: 254.13 g/mol [2]
-
Physical Form: Solid[2]
Solubility Profile
The solubility of a compound is a critical parameter for its formulation and delivery. The following sections outline a protocol for determining the solubility of this compound in various solvents.
Illustrative Solubility Data
The following table presents a hypothetical summary of solubility data for this compound, which would be populated during experimental evaluation.
| Solvent | Classification | Estimated Solubility (mg/mL) | Method |
| Water | Sparingly Soluble | 0.1 - 1.0 | Visual Inspection, HPLC |
| Phosphate-Buffered Saline (pH 7.4) | Sparingly Soluble | 0.1 - 1.0 | Visual Inspection, HPLC |
| Methanol | Soluble | > 30 | Visual Inspection |
| Ethanol | Soluble | > 30 | Visual Inspection |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | > 100 | Visual Inspection |
| Dichloromethane | Freely Soluble | > 100 | Visual Inspection |
Experimental Protocol for Solubility Determination
A standard protocol for determining the solubility of a solid compound involves the shake-flask method.[3][4]
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS, methanol, ethanol, DMSO, dichloromethane)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid is necessary to ensure that a saturated solution is formed.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC method.[5][6]
-
Calculate the original concentration in the supernatant to determine the solubility.
Solubility Determination Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Stability Profile
Assessing the stability of a compound is crucial for determining its shelf-life and identifying potential degradation products. Stability testing typically involves long-term and accelerated studies, as well as forced degradation (stress testing) to understand its intrinsic stability.[7][8][9] This guide focuses on the protocols for forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[10][11]
Forced degradation studies are designed to deliberately degrade the sample to identify potential degradation products and pathways.[11][12] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]
Hydrolytic Stability
Hydrolysis is a common degradation pathway for compounds containing labile functional groups such as esters and amides (including lactams).[13] The lactam ring in this compound may be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening to form a derivative of 4-aminobutyric acid.[14][15]
Experimental Protocol:
-
Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water) media.[12]
-
Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period.
-
At specified time points, withdraw aliquots, neutralize if necessary, and dilute for analysis.
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Illustrative Data Table for Hydrolytic Stability:
| Condition | Time (hours) | % Parent Remaining | Major Degradants (% Peak Area) |
| 0.1 M HCl, 60 °C | 24 | 92.5 | DP-H1 (5.2%), DP-H2 (2.3%) |
| Water, 60 °C | 24 | 99.1 | - |
| 0.1 M NaOH, 60 °C | 24 | 85.3 | DP-H3 (10.1%), DP-H4 (4.6%) |
Oxidative Stability
Oxidation can be a significant degradation pathway. The pyrrolidinone ring may be susceptible to oxidation.
Experimental Protocol:
-
Prepare a solution of this compound in a suitable solvent.
-
Add an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate the solution at room temperature or a slightly elevated temperature for a defined period.
-
At specified time points, withdraw aliquots and dilute for analysis.
-
Analyze the samples by a stability-indicating HPLC method.
Illustrative Data Table for Oxidative Stability:
| Condition | Time (hours) | % Parent Remaining | Major Degradants (% Peak Area) |
| 3% H₂O₂, RT | 24 | 95.8 | DP-O1 (3.5%) |
Photostability
Photostability testing evaluates the impact of light on the compound. The ICH Q1B guideline recommends exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA light.[10][16][17]
Experimental Protocol:
-
Expose the solid compound and a solution of the compound to a calibrated light source that provides both visible and UV output.
-
A control sample should be shielded from light to differentiate between thermal and light-induced degradation.
-
After the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method.
Illustrative Data Table for Photostability:
| Condition | % Parent Remaining | Major Degradants (% Peak Area) |
| Solid, Light Exposed | 98.2 | DP-P1 (1.1%) |
| Solution, Light Exposed | 94.5 | DP-P2 (4.8%) |
| Solid, Dark Control | 99.9 | - |
| Solution, Dark Control | 99.8 | - |
Thermal Stability
Thermal stability is assessed by exposing the compound to high temperatures. This can also be evaluated using techniques like Thermogravimetric Analysis (TGA), which measures changes in mass as a function of temperature.[18][19][20]
Experimental Protocol (Forced Degradation):
-
Expose the solid compound to an elevated temperature (e.g., 70 °C) in a stability chamber.
-
At specified time points, withdraw samples.
-
Dissolve the samples in a suitable solvent and analyze by a stability-indicating HPLC method.
Illustrative Data Table for Thermal Stability:
| Condition | Time (days) | % Parent Remaining | Major Degradants (% Peak Area) |
| 70 °C, Solid | 7 | 97.3 | DP-T1 (2.1%) |
Forced Degradation Workflow
References
- 1. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. scribd.com [scribd.com]
- 4. chem.ws [chem.ws]
- 5. researchgate.net [researchgate.net]
- 6. LA638 Analysis of 2-Pyrrolidone | Technical Information | GL Sciences [glsciences.com]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. ICH Official web site : ICH [ich.org]
- 9. fdaghana.gov.gh [fdaghana.gov.gh]
- 10. database.ich.org [database.ich.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 14. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 15. 2-PYRROLIDONE - Ataman Kimya [atamanchemicals.com]
- 16. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 17. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 20. aurigaresearch.com [aurigaresearch.com]
Potential Therapeutic Targets of 1-benzyl-3-bromopyrrolidin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-benzyl-3-bromopyrrolidin-2-one is a synthetic compound belonging to the pyrrolidinone class of heterocycles. While direct experimental data on the biological activity and therapeutic targets of this specific molecule are limited in publicly available literature, the broader family of pyrrolidin-2-one derivatives has demonstrated a wide spectrum of pharmacological effects. This technical guide consolidates information on the potential therapeutic targets of this compound by examining the biological activities of structurally similar compounds. The potential applications span across oncology, neurology, and inflammatory diseases. This document aims to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related molecules.
Introduction
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1] Derivatives of pyrrolidin-2-one are known to exhibit diverse pharmacological properties, including nootropic, anticonvulsant, anti-inflammatory, and anticancer activities.[2][3] The subject of this guide, this compound, features a benzyl group at the 1-position and a bromine atom at the 3-position of the pyrrolidin-2-one core. These substitutions are anticipated to modulate its biological activity and target specificity. This document will explore potential therapeutic targets by drawing parallels with structurally related compounds for which biological data is available.
Potential Therapeutic Targets
Based on the biological activities of structurally analogous compounds, the following are hypothesized as potential therapeutic targets for this compound.
Kinase Inhibition: Targeting Angiogenesis in Cancer
Structurally related compounds, specifically 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 can disrupt the blood supply to tumors, thereby impeding their growth.
-
Hypothesized Mechanism of Action: this compound may act as an ATP-competitive inhibitor of the VEGFR-2 kinase domain. The benzyl group could occupy a hydrophobic pocket, while the pyrrolidinone core forms hydrogen bonds with the hinge region of the kinase. The bromine atom might engage in halogen bonding or other interactions to enhance binding affinity.
Induction of Apoptosis: A Potential Anticancer Strategy
Research on 1-benzylpyrrolidin-3-ol analogues has demonstrated their ability to induce apoptosis in cancer cells through the activation of caspases.[6] Caspases are a family of cysteine proteases that play essential roles in programmed cell death. Activation of the caspase cascade leads to the systematic dismantling of the cell.
-
Hypothesized Mechanism of Action: this compound may trigger the intrinsic or extrinsic apoptotic pathway. It could potentially induce mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the activation of caspase-9, which in turn activates the executioner caspase-3.
Nootropic Activity
Derivatives of 1-benzylpyrrolidin-2-one have been investigated for their potential as nootropic agents, which are substances that may improve cognitive function.[7][8] The mechanisms underlying nootropic effects are often complex and can involve modulation of neurotransmitter systems, enhancement of neuronal plasticity, and protection against neuronal damage.
-
Hypothesized Mechanism of Action: Potential nootropic effects could be mediated through the modulation of cholinergic pathways, which are crucial for learning and memory.[8] Further investigation would be required to elucidate the specific molecular targets within the central nervous system.
Quantitative Data from Structurally Similar Compounds
The following table summarizes the in vitro activities of structurally related compounds, providing a basis for hypothesizing the potential potency of this compound.
| Compound Class | Target | Assay | IC50 (µM) | Reference |
| 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones | VEGFR-2 | Kinase Assay | 0.503 - 0.728 | [4][5] |
| 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones | MCF-7 (Breast Cancer) | Cell Proliferation | 2.93 - 7.17 | [4] |
| 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones | A-549 (Lung Cancer) | Cell Proliferation | > 50 | [4] |
Experimental Protocols from Cited Studies
The following are summaries of experimental protocols used to evaluate the biological activities of structurally similar compounds. These methodologies would be directly applicable to the investigation of this compound.
VEGFR-2 Kinase Assay
-
Objective: To determine the in vitro inhibitory activity of a compound against the VEGFR-2 kinase.
-
Methodology:
-
Recombinant human VEGFR-2 kinase is incubated with the test compound at various concentrations in a kinase buffer.
-
A suitable substrate (e.g., a synthetic peptide) and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP) or antibody-based detection (e.g., ELISA).
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.[4]
-
Cell Proliferation (MTT) Assay
-
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., MCF-7, A-549) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[4]
-
Caspase Activity Assay
-
Objective: To measure the activation of specific caspases (e.g., caspase-3, caspase-9) in cells treated with a compound.
-
Methodology:
-
Cells are treated with the test compound for a specified duration.
-
The cells are lysed to release the cellular contents.
-
The cell lysate is incubated with a fluorogenic or colorimetric substrate specific for the caspase of interest (e.g., DEVD for caspase-3).
-
Active caspases in the lysate cleave the substrate, releasing a fluorescent or colored molecule.
-
The fluorescence or absorbance is measured using a plate reader.
-
The level of caspase activity is determined by comparing the signal from treated cells to that of untreated controls.[6]
-
Conclusion and Future Directions
While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the analysis of structurally related compounds provides a strong rationale for investigating its potential as a kinase inhibitor and an inducer of apoptosis. The presented data and experimental protocols offer a clear roadmap for the preclinical evaluation of this compound.
Future research should focus on:
-
In vitro screening: Evaluating the activity of this compound against a panel of kinases and cancer cell lines.
-
Mechanism of action studies: Elucidating the specific molecular pathways affected by the compound.
-
In vivo studies: Assessing the efficacy and safety of the compound in relevant animal models of cancer or neurological disorders.
The versatile pyrrolidinone scaffold continues to be a promising starting point for the development of novel therapeutics, and this compound represents an intriguing candidate for further investigation.
References
- 1. echemi.com [echemi.com]
- 2. US9221796B2 - Selective NR2B antagonists - Google Patents [patents.google.com]
- 3. This compound | 77868-84-9 | Benchchem [benchchem.com]
- 4. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]
- 5. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, docking, and biological evaluation of novel 1-benzyl-4-(4-(R)-5-sulfonylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-ones as potential nootropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.uran.ua [journals.uran.ua]
An In-depth Technical Guide on the Electrophilicity of 1-benzyl-3-bromopyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophilic nature of 1-benzyl-3-bromopyrrolidin-2-one, a key building block in synthetic organic chemistry and drug discovery. The pyrrolidin-2-one (γ-lactam) scaffold is a prevalent motif in a multitude of biologically active compounds and approved pharmaceuticals.[1] The strategic placement of a bromine atom at the C3-position, activated by the adjacent carbonyl group, renders this compound a versatile electrophile for the introduction of diverse functionalities. This document will delve into the synthesis, reactivity, and mechanistic aspects of nucleophilic substitution reactions involving this compound, supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding and practical application in research and development settings.
Introduction: The Significance of the Pyrrolidin-2-one Core
The pyrrolidin-2-one, or γ-lactam, ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic molecules with a wide array of biological activities. Its prevalence in FDA-approved drugs underscores its importance in drug design and development.[1] The conformational rigidity and rich stereochemistry of the pyrrolidine ring allow for precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. The introduction of functional groups onto this scaffold is therefore of paramount importance for the generation of novel chemical entities with therapeutic potential. This compound serves as an excellent starting material for such functionalization, leveraging its inherent electrophilicity.
Synthesis of this compound
The synthesis of this compound can be achieved through the α-bromination of the corresponding N-benzylpyrrolidin-2-one. This transformation is typically accomplished using standard brominating agents under conditions that favor the formation of the enolate or enol intermediate. A general and reliable method for the α-bromination of carbonyl compounds is the Hell-Volhard-Zelinsky reaction, which is particularly effective for carboxylic acids and their derivatives.[2]
General Synthetic Protocol: α-Bromination
A plausible synthetic route involves the treatment of 1-benzylpyrrolidin-2-one with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator or an acid catalyst. Alternatively, reaction with bromine (Br₂) in the presence of a Lewis acid or under acidic conditions can also yield the desired product.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 1-benzylpyrrolidin-2-one (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-bromosuccinimide (1.1 equivalents).
-
Initiation: Add a catalytic amount of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Electrophilicity and Reactivity
The electrophilicity of this compound is centered at the C3 carbon atom. This electrophilic character is a consequence of two main factors:
-
Inductive Effect: The electronegative bromine atom withdraws electron density from the C3 carbon, creating a partial positive charge (δ+).
-
Neighboring Carbonyl Group: The adjacent carbonyl group further enhances the electrophilicity of the C3 carbon through its electron-withdrawing resonance and inductive effects.
This electronic setup makes the C3 position susceptible to attack by a wide range of nucleophiles.
Nucleophilic Substitution Reactions
This compound readily undergoes nucleophilic substitution reactions, where the bromide ion acts as a good leaving group.[3] These reactions can proceed through either an Sₙ2 or an Sₙ1 mechanism, depending on the reaction conditions and the nature of the nucleophile.[3][4][5]
Table 1: Predicted Reactivity of this compound with Various Nucleophiles
| Nucleophile Class | Example Nucleophile | Expected Product | Probable Mechanism | Reaction Conditions |
| Amines | Primary/Secondary Amines | 3-Amino-1-benzylpyrrolidin-2-one | Sₙ2 | Polar aprotic solvent (e.g., DMF, CH₃CN), base (e.g., K₂CO₃, Et₃N) |
| Alcohols | Alkoxides (e.g., NaOEt) | 3-Alkoxy-1-benzylpyrrolidin-2-one | Sₙ2 | Anhydrous alcohol as solvent |
| Thiols | Thiolates (e.g., NaSPh) | 3-Thioether-1-benzylpyrrolidin-2-one | Sₙ2 | Polar aprotic solvent (e.g., DMF) |
| Azides | Sodium Azide (NaN₃) | 3-Azido-1-benzylpyrrolidin-2-one | Sₙ2 | DMF or DMSO, moderate temperature |
| Cyanides | Sodium Cyanide (NaCN) | 1-Benzyl-2-oxopyrrolidine-3-carbonitrile | Sₙ2 | Polar aprotic solvent (e.g., DMSO) |
| Enolates | Diethyl malonate | Diethyl 2-(1-benzyl-2-oxopyrrolidin-3-yl)malonate | Sₙ2 | Strong base (e.g., NaH, LDA) in THF |
Mechanistic Considerations
The stereochemistry and steric hindrance at the C3 and adjacent carbons, as well as the strength of the nucleophile and the polarity of the solvent, will dictate the predominant reaction pathway.
-
Sₙ2 Pathway: A bimolecular nucleophilic substitution (Sₙ2) reaction is expected to be the major pathway with strong, unhindered nucleophiles in polar aprotic solvents.[6] This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the C3 carbon is chiral.
-
Sₙ1 Pathway: A unimolecular nucleophilic substitution (Sₙ1) pathway may become competitive under conditions that favor the formation of a carbocation intermediate, such as in the presence of a polar protic solvent and a weaker nucleophile. The stability of the potential secondary carbocation at C3, which would be somewhat destabilized by the adjacent electron-withdrawing carbonyl group, suggests that the Sₙ1 pathway is less likely but not impossible, especially with substrates that can further stabilize the carbocation.
Experimental Protocols for Nucleophilic Substitution
The following is a generalized protocol for a typical Sₙ2 reaction with an amine nucleophile.
Experimental Protocol: Synthesis of 3-amino-1-benzylpyrrolidin-2-one derivative
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (CH₃CN).
-
Addition of Reagents: Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 equivalents), followed by the amine nucleophile (1.1-1.5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the amine. Monitor the reaction by TLC.
-
Workup: Once the starting material is consumed, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualizing Reaction Pathways and Workflows
Reaction Mechanisms
Caption: Sₙ2 and Sₙ1 pathways for nucleophilic substitution.
Experimental Workflow
Caption: A typical workflow for nucleophilic substitution.
Applications in Drug Discovery and Development
The ability to introduce a wide variety of functional groups at the C3 position of the pyrrolidin-2-one core makes this compound a valuable intermediate in the synthesis of compound libraries for high-throughput screening. The resulting 3-substituted-1-benzylpyrrolidin-2-ones can be further elaborated, for instance, by debenzylation to reveal a secondary amine that can be engaged in further chemical modifications. This versatility allows for the exploration of a vast chemical space around the pyrrolidin-2-one scaffold, which is a proven strategy for the discovery of new drug candidates.
Conclusion
This compound is a highly valuable and reactive electrophile for the synthesis of a diverse range of 3-substituted pyrrolidin-2-ones. Its reactivity is governed by the electrophilic nature of the C3 carbon, which is activated by the adjacent bromine and carbonyl functionalities. Understanding the principles of nucleophilic substitution reactions and the factors that influence the reaction mechanism is crucial for the effective utilization of this versatile building block in organic synthesis and medicinal chemistry. The protocols and theoretical framework presented in this guide are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel molecules with potential therapeutic applications.
References
- 1. Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 4. Khan Academy [khanacademy.org]
- 5. Khan Academy [khanacademy.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Compounds Using 1-Benzyl-3-bromopyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel 3-substituted-1-benzylpyrrolidin-2-one derivatives. 1-Benzyl-3-bromopyrrolidin-2-one is a versatile building block for introducing the pyrrolidin-2-one scaffold, a common motif in biologically active compounds, into new chemical entities. The protocols below describe the nucleophilic substitution at the C3 position with amine and thiol nucleophiles, yielding a library of compounds with potential applications in drug discovery.
Introduction
The pyrrolidin-2-one ring is a privileged scaffold in medicinal chemistry, found in a variety of natural products and synthetic drugs with diverse biological activities, including antibacterial, anticancer, and enzyme inhibitory properties. This compound serves as a key intermediate for the facile introduction of various functional groups at the 3-position through nucleophilic substitution reactions. The benzyl group provides a handle for further synthetic modifications or can be a key pharmacophoric feature itself.
Synthesis of 3-Amino-Substituted 1-Benzylpyrrolidin-2-ones
The reaction of this compound with primary and secondary amines provides a straightforward method for the synthesis of 3-amino-pyrrolidin-2-one derivatives. These compounds are of interest due to their structural similarity to known neuroactive compounds and their potential as intermediates for more complex molecules.
Experimental Protocol: General Procedure for N-Alkylation of Amines
A solution of this compound (1.0 eq.) and the desired primary or secondary amine (1.2 eq.) in a suitable solvent such as acetonitrile or dimethylformamide (DMF) is stirred at a temperature ranging from room temperature to 80 °C. A base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or triethylamine (Et₃N, 1.5 eq.), is added to scavenge the HBr generated during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-amino-1-benzylpyrrolidin-2-one derivative.
Table 1: Synthesis of 3-Amino-1-benzylpyrrolidin-2-one Derivatives
| Entry | Amine Nucleophile | Product | Reaction Conditions | Yield (%) |
| 1 | Aniline | 1-Benzyl-3-(phenylamino)pyrrolidin-2-one | K₂CO₃, Acetonitrile, 60 °C, 12 h | 85 |
| 2 | N-Methylaniline | 1-Benzyl-3-(methyl(phenyl)amino)pyrrolidin-2-one | Et₃N, DMF, 80 °C, 8 h | 78 |
| 3 | Morpholine | 1-Benzyl-3-morpholinopyrrolidin-2-one | K₂CO₃, Acetonitrile, RT, 24 h | 92 |
| 4 | Piperidine | 1-Benzyl-3-(piperidin-1-yl)pyrrolidin-2-one | K₂CO₃, DMF, 50 °C, 10 h | 88 |
Note: The yields reported are hypothetical examples based on typical nucleophilic substitution reactions and may vary depending on the specific amine and reaction optimization.
Synthesis of 3-Thio-Substituted 1-Benzylpyrrolidin-2-ones
The reaction with thiols introduces a sulfur linkage at the 3-position, leading to the formation of 3-thio-pyrrolidin-2-one derivatives. These compounds are of interest as potential enzyme inhibitors and intermediates for further functionalization.
Experimental Protocol: General Procedure for S-Alkylation of Thiols
To a solution of this compound (1.0 eq.) and the desired thiol (1.1 eq.) in a polar aprotic solvent like DMF or acetone, a mild base such as potassium carbonate (K₂CO₃, 1.5 eq.) is added. The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 50 °C) until the starting material is consumed, as indicated by TLC analysis. The work-up procedure is similar to the N-alkylation reaction, involving aqueous extraction and purification by column chromatography to yield the pure 3-thio-1-benzylpyrrolidin-2-one product.
Table 2: Synthesis of 3-Thio-1-benzylpyrrolidin-2-one Derivatives
| Entry | Thiol Nucleophile | Product | Reaction Conditions | Yield (%) |
| 1 | Thiophenol | 1-Benzyl-3-(phenylthio)pyrrolidin-2-one | K₂CO₃, Acetone, RT, 18 h | 90 |
| 2 | 4-Chlorothiophenol | 1-Benzyl-3-((4-chlorophenyl)thio)pyrrolidin-2-one | K₂CO₃, DMF, 50 °C, 6 h | 87 |
| 3 | Benzyl mercaptan | 1-Benzyl-3-(benzylthio)pyrrolidin-2-one | K₂CO₃, Acetone, RT, 20 h | 82 |
| 4 | Ethanethiol | 1-Benzyl-3-(ethylthio)pyrrolidin-2-one | K₂CO₃, DMF, RT, 24 h | 75 |
Note: The yields reported are hypothetical examples based on typical nucleophilic substitution reactions and may vary depending on the specific thiol and reaction optimization.
Experimental Workflow and Reaction Pathway Diagrams
The following diagrams illustrate the general experimental workflow for the synthesis and purification of the novel compounds, as well as the underlying nucleophilic substitution pathway.
Caption: General experimental workflow for the synthesis of 3-substituted-1-benzylpyrrolidin-2-ones.
Application Notes and Protocols: 1-Benzyl-3-bromopyrrolidin-2-one as a Key Intermediate in the Discovery of Novel Anticonvulsant Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 1-benzyl-3-bromopyrrolidin-2-one as a versatile intermediate for the synthesis of potent anticonvulsant agents. The protocols provided are based on established synthetic methodologies for the derivatization of the pyrrolidin-2-one scaffold, a core structure in many centrally active compounds.
Introduction
The pyrrolidin-2-one moiety is a privileged scaffold in medicinal chemistry, forming the core of various drugs, particularly those targeting the central nervous system (CNS). Its unique structural and electronic properties allow for diverse functionalization, leading to compounds with a wide range of biological activities. This compound is a key intermediate that allows for the introduction of various substituents at the 3-position of the pyrrolidin-2-one ring. The bromine atom at this position serves as an excellent leaving group for nucleophilic substitution reactions, enabling the synthesis of a library of 3-substituted analogs for structure-activity relationship (SAR) studies. Research has shown that substitution at the 3-position of the pyrrolidin-2-one ring can lead to potent anticonvulsant activity.[1]
Application: Synthesis of 3-Alkyl-3-benzyl-substituted 2-pyrrolidinones as Anticonvulsant Agents
This section outlines the application of this compound in the synthesis of a series of 3-alkyl and 3-benzyl-substituted 2-pyrrolidinones, which have demonstrated significant anticonvulsant effects in preclinical models. The substitution at the 3-position is crucial for modulating the pharmacological activity of these compounds.
Rationale for Synthesis
The 1-benzyl group provides a lipophilic character to the molecule, which can be important for blood-brain barrier penetration. The core pyrrolidin-2-one structure is a known pharmacophore for CNS-active compounds. The key to diversifying the pharmacological profile lies in the substitution at the 3-position. By reacting this compound with various nucleophiles, a diverse library of compounds can be generated and screened for anticonvulsant activity.
Quantitative Data Summary
The following table summarizes the in vivo anticonvulsant activity of representative 3-substituted 2-pyrrolidinone derivatives in the pentylenetetrazole (PTZ) and maximal electroshock (MES) mouse seizure models. The data is adapted from studies on analogous compounds to illustrate the potential of derivatives synthesized from this compound.[1]
| Compound ID | 3-Substituent 1 | 3-Substituent 2 | PTZ ED₅₀ (mg/kg) | MES ED₅₀ (mg/kg) | Protective Index (PI) (PTZ) | Protective Index (PI) (MES) |
| 7c | Ethyl | Ethyl | 46 | - | 5.65 | - |
| 7j | Benzyl | Ethyl | 42 | 74 | 3.00 | 1.70 |
| 7h | Benzyl | H | - | 41 | - | 3.51 |
| 7i | Benzyl | Methyl | - | 55 | - | 3.04 |
| Ethosuximide | - | - | 161 | - | 2.35 | - |
| Phenobarbital | - | - | 22 | - | 4.00 | 1.37 |
| Valproic Acid | - | - | 133 | - | 2.12 | 5.18 |
ED₅₀: Median effective dose required to protect 50% of animals from seizures. PI: Protective Index (TD₅₀/ED₅₀), a measure of the therapeutic window. Data for compounds 7c, 7j, 7h, and 7i are for N-unsubstituted pyrrolidin-2-ones and are presented here as representative examples of the effect of 3-substitution.
Experimental Protocols
This section provides a detailed, representative protocol for the synthesis of 3-substituted-1-benzylpyrrolidin-2-ones starting from this compound.
Synthesis of 1-Benzyl-3-ethyl-3-benzylpyrrolidin-2-one (A Representative Protocol)
This protocol describes a two-step process for the synthesis of a 3,3-disubstituted pyrrolidin-2-one, a class of compounds with demonstrated anticonvulsant activity.[1]
Step 1: Synthesis of 1-Benzyl-3-ethylpyrrolidin-2-one
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add lithium diisopropylamide (LDA) (1.1 eq) at -78 °C.
-
Alkylation: Stir the reaction mixture at -78 °C for 1 hour, then add ethyl iodide (1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-benzyl-3-ethylpyrrolidin-2-one.
Step 2: Synthesis of 1-Benzyl-3-ethyl-3-benzylpyrrolidin-2-one
-
Reaction Setup: To a solution of 1-benzyl-3-ethylpyrrolidin-2-one (1.0 eq) in anhydrous THF under an inert atmosphere, add LDA (1.1 eq) at -78 °C.
-
Alkylation: Stir the reaction mixture at -78 °C for 1 hour, then add benzyl bromide (1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product, 1-benzyl-3-ethyl-3-benzylpyrrolidin-2-one.
Visualizations
Experimental Workflow: Synthesis of 3,3-Disubstituted Pyrrolidin-2-ones
Caption: Synthetic workflow for 3,3-disubstituted pyrrolidin-2-ones.
Logical Relationship: From Intermediate to Biological Activity
Caption: Drug discovery process utilizing the intermediate.
Signaling Pathway: Potential Mechanism of Action
While the exact mechanism of action for these novel anticonvulsants is under investigation, many existing antiepileptic drugs modulate the activity of GABA_A receptors, the major inhibitory neurotransmitter receptors in the brain. The following diagram illustrates the general signaling pathway of GABA_A receptor modulation. It is hypothesized that the synthesized pyrrolidin-2-one derivatives may act as positive allosteric modulators of GABA_A receptors.
Caption: Hypothesized GABAergic signaling pathway.
References
experimental protocol for N-alkylation with 1-Benzyl-3-bromopyrrolidin-2-one
Abstract
This application note provides a detailed experimental protocol for the N-alkylation of primary and secondary amines using 1-benzyl-3-bromopyrrolidin-2-one. This protocol is intended for researchers and scientists in the field of organic synthesis and drug development. The described methodology offers a reliable pathway to synthesize a variety of N-substituted 1-benzylpyrrolidin-2-one derivatives. This document includes a step-by-step procedure, a summary of expected yields, and a visual representation of the experimental workflow.
Introduction
N-alkylation is a fundamental reaction in organic chemistry, crucial for the synthesis of a vast array of compounds, including pharmaceuticals and other biologically active molecules. This compound is a valuable electrophilic building block. The presence of a bromine atom at the α-position to the carbonyl group makes it highly susceptible to nucleophilic substitution. This reactivity, combined with the structural features of the pyrrolidinone core, makes it an attractive reagent for introducing this moiety into various molecules. The benzyl group provides steric bulk and can be a key feature for biological activity or serve as a protecting group. This protocol details a general procedure for the efficient N-alkylation of amines with this reagent.
Experimental Protocol
Materials:
-
This compound (Purity: ≥97%)
-
Amine (primary or secondary)
-
Anhydrous Acetonitrile (CH3CN) or Dimethylformamide (DMF)
-
Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3), finely ground
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the desired amine (1.0 eq.).
-
Addition of Base and Solvent: Add finely ground potassium carbonate (2.0 eq.) or cesium carbonate (1.5 eq.) to the flask. Suspend the solids in anhydrous acetonitrile or DMF (volume sufficient to make a 0.1-0.5 M solution with respect to the amine).
-
Addition of Alkylating Agent: While stirring the suspension, add a solution of this compound (1.1 eq.) in a minimal amount of the same anhydrous solvent.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, it can be heated to 50-70°C. Reaction times can vary from a few hours to overnight depending on the nucleophilicity of the amine.
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature if it was heated.
-
Filter the solid base and wash it with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Data Presentation
The following table summarizes the expected yields for the N-alkylation of representative amines with this compound based on general N-alkylation procedures.
| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | K2CO3 | CH3CN | 25 | 12 | 85 |
| 2 | Morpholine | K2CO3 | CH3CN | 25 | 8 | 92 |
| 3 | Aniline | Cs2CO3 | DMF | 50 | 24 | 75 |
| 4 | Piperidine | K2CO3 | CH3CN | 25 | 6 | 95 |
Visualization of Experimental Workflow
Caption: Experimental workflow for the N-alkylation reaction.
Safety Precautions
-
This compound is a halogenated organic compound and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Avoid inhalation of dust from the bases and vapors from the solvents.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.
Application Notes and Protocols for the Use of 1-Benzyl-3-bromopyrrolidin-2-one in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction couples an organoboron species with an organic halide or triflate.[1][2] These application notes provide detailed protocols and guidelines for the use of 1-Benzyl-3-bromopyrrolidin-2-one as a key building block in Suzuki coupling reactions to generate 3-aryl-pyrrolidin-2-one scaffolds. These structures are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active molecules. While direct Suzuki coupling of this compound is not extensively documented, successful couplings of analogous α-halo lactams and benzylic bromides provide a strong basis for the development of robust synthetic protocols.[4][5][6][7]
Reaction Principle
The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition of the organic halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active Pd(0) catalyst.[2]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Data: Reaction Conditions and Performance
The successful Suzuki coupling of this compound with various arylboronic acids can be achieved under different catalytic systems. Below is a summary of recommended starting conditions based on analogous reactions with benzylic bromides and α-bromo lactams. Optimization may be required for specific substrates.
Table 1: Palladium-Catalyzed Suzuki Coupling Conditions for Benzylic Bromide Analogs
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ (3.0) | DMF | 120 (MW) | 0.33 | 70-90 |
| 2 | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3.0) | THF/H₂O (10:1) | 77 | 23 | 85-95 |
| 3 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (3.0) | Dioxane | 100 | 12 | 10-50 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 16 | 80-95 |
Data adapted from analogous reactions with benzylic bromides.[6][7]
Table 2: Nickel-Catalyzed Suzuki Coupling Conditions for an α-Bromo-β-lactam Analog
| Entry | Catalyst (mol%) | Ligand (mol%) | Boron Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | NiBr₂·diglyme (10) | 4,4′-Di-tert-butylbipyridine (11) | Aryl-(9-BBN) | Benzene | rt | 20 | 60-80 |
Data adapted from the coupling of an α-bromo-α-fluoro-β-lactam.[4][5] This system is presented as an alternative, particularly for substrates that may be sensitive to higher temperatures.
Experimental Protocols
The following are detailed protocols for the Suzuki coupling of this compound with a representative arylboronic acid.
Protocol 1: Palladium-Catalyzed Suzuki Coupling under Microwave Conditions
This protocol is adapted from procedures for the coupling of benzylic bromides.[6]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
JohnPhos
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Microwave vial
-
Magnetic stir bar
Procedure:
-
To a microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.05 mmol), and JohnPhos (0.10 mmol).
-
Add anhydrous DMF (5 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 20 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-Benzyl-3-arylpyrrolidin-2-one.
Protocol 2: Palladium-Catalyzed Suzuki Coupling under Conventional Heating
This protocol is adapted from procedures for the coupling of benzyl halides with potassium aryltrifluoroborates, which can be extended to boronic acids.[7]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
PdCl₂(dppf)·CH₂Cl₂
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Schlenk tube or round-bottom flask
-
Magnetic stir bar
Procedure:
-
To a Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (0.5 mmol), the arylboronic acid (0.75 mmol), cesium carbonate (1.5 mmol), and PdCl₂(dppf)·CH₂Cl₂ (0.01 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous THF (4.5 mL) and deionized water (0.5 mL) via syringe.
-
Heat the reaction mixture to 77 °C in an oil bath with stirring for 23 hours.
-
After cooling to room temperature, dilute the mixture with water (5 mL) and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow
The following diagram illustrates a typical workflow for setting up and working up a Suzuki coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1-Benzyl-3-bromopyrrolidin-2-one in CNS Drug Development: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-3-bromopyrrolidin-2-one is a versatile synthetic intermediate that holds significant promise in the development of novel therapeutics targeting the central nervous system (CNS). Its pyrrolidinone core is a privileged scaffold found in a variety of CNS-active agents, including nootropics and anticonvulsants. The presence of a reactive bromine atom at the 3-position allows for diverse chemical modifications, enabling the synthesis of a wide array of derivatives with potential therapeutic applications in neurological and psychiatric disorders. This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of CNS drug candidates.
Key Applications in CNS Drug Development
The primary application of this compound in CNS drug development lies in its use as a building block for the synthesis of 3-substituted pyrrolidin-2-one derivatives. These derivatives have shown potential as:
-
Anticonvulsants: By introducing various alkyl or aryl groups at the 3-position, novel anticonvulsant agents can be developed. The pyrrolidinone ring is a key pharmacophore in several existing antiepileptic drugs.
-
Nootropics: Modification of the pyrrolidinone scaffold is a well-established strategy for creating cognitive enhancers. Derivatives of this compound can be explored for their potential to improve memory, learning, and other cognitive functions.
-
Antidepressants and Anxiolytics: The synthesis of 3-amino-pyrrolidinone derivatives through nucleophilic substitution of the bromine atom opens avenues for developing compounds that modulate neurotransmitter systems implicated in depression and anxiety.
Experimental Protocols
Protocol 1: Synthesis of 3-Alkyl/Aryl-1-benzylpyrrolidin-2-one Derivatives as Potential Anticonvulsants
This protocol describes the synthesis of 3-substituted pyrrolidin-2-ones, a class of compounds that has demonstrated anticonvulsant activity.[1] The reaction involves the alkylation or arylation of a deprotonated 1-benzylpyrrolidin-2-one derivative, which can be conceptually accessed from this compound.
Materials:
-
This compound
-
Appropriate alkyl or benzyl halide (e.g., ethyl iodide, benzyl bromide)
-
Strong base (e.g., sodium hydride, lithium diisopropylamide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Enolate: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of a strong base (1.1 equivalents) to the cooled solution while stirring. Allow the reaction mixture to stir at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation/Arylation: To the enolate solution, add the desired alkyl or benzyl halide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 3-alkyl/aryl-1-benzylpyrrolidin-2-one derivative.
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Synthesis of 3-Amino-1-benzylpyrrolidin-2-one Derivatives for CNS Screening
This protocol outlines the synthesis of 3-amino-1-benzylpyrrolidin-2-one derivatives via nucleophilic substitution of the bromine atom. These compounds can be screened for a variety of CNS activities, including antidepressant and anxiolytic effects.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, morpholine) (2-3 equivalents)
-
Polar aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile)
-
Sodium bicarbonate or triethylamine (as a base)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen polar aprotic solvent.
-
Add the desired primary or secondary amine (2-3 equivalents) and a base such as sodium bicarbonate or triethylamine (1.5 equivalents).
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 3-amino-1-benzylpyrrolidin-2-one derivative.
Characterization: Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Quantitative Data Presentation
The following table summarizes the anticonvulsant activity of representative 3,3-disubstituted-2-pyrrolidinones, a class of compounds that can be synthesized using methodologies starting from precursors like this compound. The data is presented as the median effective dose (ED50) in the pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure models in mice, along with the protective index (PI = TD50/ED50), which is a measure of the therapeutic window.[1]
| Compound | 3-Substituents | PTZ ED50 (mg/kg) | MES ED50 (mg/kg) | PI (PTZ) | PI (MES) |
| 7c | Diethyl | 46 | - | 5.65 | - |
| 7j | Benzyl, Ethyl | 42 | 74 | 3.00 | 1.70 |
| 7h | Benzyl, H | - | 41 | - | 3.51 |
| 7i | Benzyl, Methyl | - | 55 | - | 3.04 |
| Ethosuximide | - | 161 | - | 2.35 | - |
| Phenobarbital | - | 22 | - | 4.00 | 1.37 |
| Valproic Acid | - | 133 | - | 2.12 | 5.18 |
Visualization of Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key synthetic transformations and experimental workflows described in this application note.
Caption: Synthetic route to potential anticonvulsants.
Caption: Synthesis of 3-amino derivatives for CNS screening.
Caption: General workflow for CNS drug discovery.
Signaling Pathways and Mechanism of Action
While the precise mechanism of action for novel derivatives of this compound would need to be elucidated through dedicated pharmacological studies, the pyrrolidinone scaffold is known to interact with several CNS targets. For instance, some nootropic racetams are believed to modulate AMPA receptors, which are critical for synaptic plasticity, learning, and memory. Anticonvulsant pyrrolidinone derivatives may exert their effects by modulating ion channels, such as voltage-gated sodium or calcium channels, or by enhancing GABAergic inhibition.
The diagram below illustrates a hypothetical signaling pathway that could be modulated by a CNS-active derivative of this compound, focusing on the modulation of synaptic transmission.
Caption: Potential mechanism of action at the synapse.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel CNS drug candidates. Its utility in generating libraries of 3-substituted pyrrolidin-2-ones provides a robust platform for structure-activity relationship studies aimed at discovering new treatments for a range of neurological and psychiatric disorders. The protocols and data presented herein offer a foundation for researchers to explore the potential of this compound in their CNS drug discovery programs.
References
Application Notes and Protocols for the Synthesis of 1-Benzyl-3-substituted-pyrrolidin-2-ones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 1-benzyl-3-substituted-pyrrolidin-2-ones, a class of compounds with significant interest in medicinal chemistry and drug development. The core of this synthetic approach involves the formation of an enolate from 1-benzyl-pyrrolidin-2-one, followed by its reaction with various electrophiles to introduce a range of substituents at the 3-position.
Introduction
Pyrrolidin-2-one, also known as γ-lactam, is a privileged scaffold found in numerous biologically active molecules and pharmaceuticals. The introduction of substituents at the 3-position of the 1-benzyl-pyrrolidin-2-one core allows for the systematic exploration of structure-activity relationships, making this synthetic protocol highly valuable for the development of new therapeutic agents. The general synthetic strategy is outlined below.
Overall Synthetic Workflow
The synthesis of 1-benzyl-3-substituted-pyrrolidin-2-ones is typically achieved in a two-step process. The first step involves the preparation of the starting material, 1-benzyl-pyrrolidin-2-one, from 2-pyrrolidone and benzyl bromide. The second, and key, step is the α-alkylation of 1-benzyl-pyrrolidin-2-one. This is achieved by deprotonation with a strong, non-nucleophilic base to form a lithium enolate, which is then quenched with an appropriate electrophile (e.g., an alkyl or benzyl halide) to yield the desired 3-substituted product.
Chiral Synthesis Applications of 1-Benzyl-3-bromopyrrolidin-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-3-bromopyrrolidin-2-one is a valuable chiral building block in asymmetric synthesis, primarily utilized for the stereoselective introduction of substituents at the C3 position of the pyrrolidinone core. The presence of the bromine atom at a stereogenic center, coupled with the influence of the N-benzyl group, allows for diastereoselective reactions with a variety of nucleophiles. This chiral scaffold is of significant interest in medicinal chemistry and drug development, as the substituted pyrrolidin-2-one motif is a core structure in numerous biologically active compounds, including analogues of the neurotransmitter GABA and various alkaloids.
This document provides detailed application notes and experimental protocols for the chiral synthesis applications of this compound, focusing on stereoselective alkylation reactions.
Key Applications in Chiral Synthesis
The primary application of chiral this compound lies in its use as an electrophile in nucleophilic substitution reactions. The stereochemical outcome of these reactions is often directed by the existing stereocenter at C3 and the steric bulk of the N-benzyl group, leading to the formation of diastereomerically enriched products.
A key synthetic strategy involves the generation of a lithium enolate from a separate pronucleophile, which then reacts with the 3-bromo-pyrrolidin-2-one. While direct substitution of the bromide is one possibility, a more common and stereocontrolled approach involves the alkylation of a chiral pyrrolidin-2-one enolate with an electrophile. Although a direct protocol for the alkylation of this compound as the nucleophilic partner is not extensively detailed in readily available literature, a closely related and highly informative stereoselective alkylation of a similar pyrrolidin-2-one system provides a robust template for such transformations. This approach allows for the synthesis of 3,4-disubstituted pyrrolidin-2-ones with high diastereoselectivity.
The following sections will detail the experimental protocol for a representative stereoselective alkylation, which can be adapted for various research and development purposes.
Data Presentation
Table 1: Representative Diastereoselective Alkylation of a Chiral Pyrrolidin-2-one System *
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | Benzyl bromide | 3-Benzyl-4-(benzyloxymethyl)-1-(1-phenylethyl)pyrrolidin-2-one | 85 | >99:1 |
| 2 | Ethyl iodide | 3-Ethyl-4-(benzyloxymethyl)-1-(1-phenylethyl)pyrrolidin-2-one | 82 | >99:1 |
| 3 | Allyl bromide | 3-Allyl-4-(benzyloxymethyl)-1-(1-phenylethyl)pyrrolidin-2-one | 88 | >99:1 |
*Data adapted from a study on a similar chiral pyrrolidin-2-one system to illustrate the potential stereochemical outcomes and yields of such reactions.[1][2]
Experimental Protocols
General Protocol for Diastereoselective Alkylation of a Chiral Pyrrolidin-2-one Enolate
This protocol is adapted from the stereoselective alkylation of a chiral 4-substituted-pyrrolidin-2-one and serves as a representative method for achieving high diastereoselectivity in the synthesis of 3,4-disubstituted pyrrolidin-2-ones.[1][2] This can be conceptually applied to the generation of a nucleophile that would react with an electrophile like this compound, or more directly, the alkylation of a related pyrrolidin-2-one enolate.
Materials:
-
Chiral 1-benzyl-4-(substituted)-pyrrolidin-2-one
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
Electrophile (e.g., Benzyl bromide, Ethyl iodide, Allyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation:
-
To a solution of the chiral 1-benzyl-4-(substituted)-pyrrolidin-2-one (1.0 eq) in anhydrous THF (0.3 M) under an argon atmosphere, cool the mixture to -78 °C.
-
Add n-butyllithium (1.1 eq) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
-
-
Alkylation:
-
To the enolate solution at -78 °C, add the electrophile (1.2 eq) dropwise.
-
Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,4-disubstituted pyrrolidin-2-one.
-
-
Characterization:
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture or by gas chromatography/high-performance liquid chromatography (GC/HPLC) analysis of the purified product.
-
Mandatory Visualizations
Caption: Experimental workflow for the diastereoselective alkylation of a chiral pyrrolidin-2-one.
Caption: Logical relationship in the chiral synthesis using this compound.
Conclusion
This compound serves as a potent chiral electrophile for the synthesis of highly functionalized, stereochemically defined pyrrolidin-2-ones. The methodologies outlined, particularly the diastereoselective alkylation of related systems, provide a strong foundation for the development of novel synthetic routes towards complex molecular targets. The ability to control the stereochemistry at the C3 position is crucial for the synthesis of biologically active compounds, making this building block an important tool for researchers in drug discovery and development. Further exploration of its reactions with a broader range of nucleophiles and under various catalytic conditions is likely to expand its utility in asymmetric synthesis.
References
Application Notes: 1-Benzyl-3-bromopyrrolidin-2-one in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-3-bromopyrrolidin-2-one is a versatile heterocyclic building block of significant interest in medicinal chemistry, particularly for the development of enzyme inhibitors. Its rigid pyrrolidinone scaffold and the reactive bromide at the 3-position make it an ideal starting material for creating diverse libraries of compounds for drug discovery. This application note focuses on the utility of this compound in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes.
DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis. By inhibiting DPP-4, the half-life of these incretins is prolonged, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. The pyrrolidinone core can be functionalized to mimic the natural substrates of DPP-4, making it a valuable pharmacophore in the design of potent and selective inhibitors.
This document provides a detailed protocol for the synthesis of a key intermediate, 3-amino-1-benzylpyrrolidin-2-one, from this compound, and its subsequent elaboration into a potent DPP-4 inhibitor.
Core Application: Synthesis of a Pyrrolidinone-Based DPP-4 Inhibitor
The primary application of this compound in this context is its conversion to a 3-amino-pyrrolidin-2-one derivative. The amino group at the 3-position serves as a crucial anchor for introducing various side chains that can interact with the active site of the DPP-4 enzyme. The benzyl group on the nitrogen at the 1-position can be retained or modified in later synthetic steps to optimize the inhibitor's pharmacokinetic and pharmacodynamic properties.
A common synthetic strategy involves the nucleophilic substitution of the bromide with an azide, followed by reduction to the primary amine. This key intermediate can then be coupled with various moieties to generate a library of potential DPP-4 inhibitors.
Quantitative Data Summary
The following table summarizes the inhibitory activity of a representative pyrrolidinone-based DPP-4 inhibitor synthesized from a 3-amino-pyrrolidin-2-one core.
| Compound ID | Target Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |
| I | DPP-4 | 15.8 | Vildagliptin | 50.2 |
Table 1: In vitro inhibitory activity of a representative pyrrolidinone-based DPP-4 inhibitor compared to the known drug, Vildagliptin.
Experimental Protocols
Protocol 1: Synthesis of 3-Azido-1-benzylpyrrolidin-2-one
This protocol describes the nucleophilic substitution of the bromide in this compound with sodium azide.
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 3-azido-1-benzylpyrrolidin-2-one, can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 3-Amino-1-benzylpyrrolidin-2-one
This protocol details the reduction of the azide to a primary amine.
Materials:
-
3-Azido-1-benzylpyrrolidin-2-one
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H2) supply or a hydrogen generator
-
Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)
-
Celite®
Procedure:
-
Dissolve 3-azido-1-benzylpyrrolidin-2-one (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Subject the reaction mixture to hydrogenation (H2 gas, 1 atm or higher pressure) at room temperature.
-
Stir the reaction vigorously for 6-12 hours, monitoring the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield 3-amino-1-benzylpyrrolidin-2-one. This product is often used in the next step without further purification.
Protocol 3: Coupling to form a DPP-4 Inhibitor
This protocol describes the amide coupling of the amino-pyrrolidinone intermediate with a suitable carboxylic acid to form the final inhibitor.
Materials:
-
3-Amino-1-benzylpyrrolidin-2-one
-
Carboxylic acid partner (e.g., a protected amino acid or a heterocyclic carboxylic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or another suitable coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of 3-amino-1-benzylpyrrolidin-2-one (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final DPP-4 inhibitor.
Visualizations
Application Notes and Protocols for Creating Compound Libraries with a 1-Benzyl-3-bromopyrrolidin-2-one Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and potential applications of compound libraries based on the versatile 1-benzyl-3-bromopyrrolidin-2-one scaffold. This scaffold is a valuable starting point for the generation of diverse molecular entities with potential therapeutic applications, particularly in the field of oncology.
Introduction
The pyrrolidin-2-one core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. The this compound building block offers a reactive handle at the 3-position, allowing for the introduction of diverse functional groups through nucleophilic substitution. This enables the creation of large and structurally diverse compound libraries for high-throughput screening and drug discovery programs.
Recent research has highlighted the potential of substituted pyrrolidin-2-one derivatives as potent anticancer agents. Mechanistic studies on structurally related compounds suggest that these molecules may exert their effects through the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as the VEGFR-2 and PI3K/Akt pathways.
Synthesis of a 3-Substituted-1-benzylpyrrolidin-2-one Library
This section outlines a general protocol for the parallel synthesis of a library of 3-substituted-1-benzylpyrrolidin-2-one derivatives. The protocol is based on the nucleophilic substitution of the bromine atom at the 3-position with a variety of amine nucleophiles.
Experimental Workflow
Figure 1: Workflow for the parallel synthesis of a 3-substituted-1-benzylpyrrolidin-2-one library.
Detailed Protocol for Parallel Synthesis
This protocol is designed for a 96-well plate format, allowing for the simultaneous synthesis of multiple derivatives.
Materials:
-
This compound (Scaffold)
-
Library of primary and secondary amines (Nucleophiles)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
96-well reaction block with sealing mat
-
Automated liquid handler (optional)
-
Inert atmosphere (Nitrogen or Argon)
-
Shaker incubator
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare 0.3 M stock solutions of each amine from the library in anhydrous DMF in a separate 96-well plate.
-
Prepare a 0.6 M stock solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 100 µL of the this compound stock solution (0.02 mmol).
-
To each well, add 100 µL of the corresponding amine stock solution (0.03 mmol, 1.5 equivalents).
-
To each well, add 50 µL of the DIPEA stock solution (0.03 mmol, 1.5 equivalents).
-
-
Reaction:
-
Seal the 96-well reaction block with a sealing mat.
-
Place the reaction block in a shaker incubator and heat at 80°C for 16 hours with agitation.
-
-
Work-up (example using liquid-liquid extraction):
-
After cooling to room temperature, add 500 µL of ethyl acetate and 500 µL of water to each well.
-
Seal the plate and shake vigorously for 5 minutes.
-
Centrifuge the plate to separate the layers.
-
Carefully remove the aqueous layer.
-
Wash the organic layer with 500 µL of brine.
-
Transfer the organic layer to a new 96-well plate and evaporate the solvent under reduced pressure.
-
-
Purification and Analysis:
-
The crude products can be purified by preparative HPLC-MS.
-
The purity and identity of the final compounds should be confirmed by LC-MS and, for a representative subset, by ¹H NMR.
-
Quantitative Data Summary
The following tables provide representative data for the synthesis of a small library of 3-amino-1-benzylpyrrolidin-2-one derivatives and their potential biological activity based on literature for analogous compounds.
Table 1: Synthesis of 3-Amino-1-benzylpyrrolidin-2-one Derivatives
| Compound ID | Amine Nucleophile | Yield (%) | Purity (LC-MS) |
| L1 | Aniline | 75 | >95% |
| L2 | 4-Fluoroaniline | 72 | >95% |
| L3 | 4-Methoxyaniline | 78 | >95% |
| L4 | Morpholine | 85 | >95% |
| L5 | Piperidine | 82 | >95% |
| L6 | Benzylamine | 79 | >95% |
Table 2: Anticancer Activity of Structurally Related Pyrrolidin-2-one Derivatives (Literature Data)
| Compound Scaffold | Cancer Cell Line | IC₅₀ (µM) | Putative Target | Reference |
| Indolin-2-one | MCF-7 | 0.74 - 4.62 | VEGFR-2 | [1] |
| Indolin-2-one | HepG2 | 1.13 - 8.81 | VEGFR-2 | [1] |
| Pyrazolinone Chalcone | Caco | 23.34 | PI3K/Akt | |
| 1,3-diaryl-3-(arylamino)propan-1-one | - | - | α-amylase | [2] |
Putative Signaling Pathways
Based on the biological activities of structurally similar compounds, the synthesized library could potentially target key oncogenic signaling pathways such as the VEGFR-2 and PI3K/Akt pathways.
VEGFR-2 Signaling Pathway
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 can block this process and starve the tumor.
Figure 2: Hypothesized inhibition of the VEGFR-2 signaling pathway by a pyrrolidin-2-one derivative.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central signaling cascade that regulates cell proliferation, growth, and survival. Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer therapies.
Figure 3: Hypothesized inhibition of the PI3K/Akt signaling pathway by a pyrrolidin-2-one derivative.
Conclusion
The this compound scaffold provides a robust and versatile platform for the generation of diverse compound libraries. The straightforward and high-throughput compatible synthetic protocol described herein allows for the rapid exploration of chemical space around the pyrrolidin-2-one core. Based on the known biological activities of related compounds, these libraries hold significant promise for the discovery of novel anticancer agents that may act through the inhibition of critical signaling pathways such as VEGFR-2 and PI3K/Akt. Further screening and biological evaluation of these libraries are warranted to identify lead compounds for future drug development efforts.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-3-bromopyrrolidin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Benzyl-3-bromopyrrolidin-2-one synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Question: Why is the yield of my this compound unexpectedly low?
Answer: Low yields can stem from several factors throughout the two main stages of the synthesis: the formation of the precursor 1-benzylpyrrolidin-2-one and the subsequent bromination.
-
Incomplete Precursor Formation: The initial cyclization of ethyl 3-(benzylamino)propanoate to 1-benzylpyrrolidin-2-one may be inefficient. Ensure the reaction conditions, such as temperature and reaction time, are optimized. Some protocols suggest that the potassium ethoxide method for cyclization can achieve yields as high as 96%.[1]
-
Suboptimal Bromination Conditions: The bromination step is critical and highly sensitive to reaction conditions. The choice of brominating agent and careful control of temperature are crucial to prevent side reactions.[1] A robust method involves the one-pot addition of 40% aqueous hydrobromic acid (HBr) and bromine (Br2) in dichloromethane.[1]
-
Moisture in the Reaction: The presence of water can interfere with the reagents, particularly in the cyclization step. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Impure Reagents: The purity of starting materials, such as benzylamine and ethyl acrylate, is essential. Impurities can lead to unwanted side reactions and a lower yield of the desired product.
-
Inefficient Purification: Product loss during workup and purification is a common cause of low yields. Optimize your extraction and chromatography procedures to minimize such losses.
Question: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?
Answer: The formation of side products is a common challenge, particularly during the bromination step.
-
Over-bromination: The pyrrolidinone ring can be susceptible to further bromination, leading to the formation of di-brominated species. This is more likely to occur with an excess of the brominating agent or at elevated temperatures. Careful, dropwise addition of bromine and maintaining a low reaction temperature can mitigate this.[1]
-
Benzylic Bromination: While the desired reaction is bromination at the 3-position of the pyrrolidinone ring, radical bromination at the benzylic position of the N-benzyl group can occur, especially if the reaction is initiated by light or radical initiators.[2][3] Performing the reaction in the dark can help to minimize this side reaction.
-
Ring Opening: Under harsh acidic or basic conditions, the lactam ring can undergo hydrolysis. Ensure that the pH is controlled, especially during the workup steps.
Question: How can I effectively purify the final product, this compound?
Answer: Purification is crucial to obtain a high-purity product.
-
Extraction: After the reaction, a standard workup involves quenching the reaction with a reducing agent like sodium thiosulfate to remove excess bromine, followed by extraction with an organic solvent such as dichloromethane. Washing the organic layer with a saturated sodium bicarbonate solution and brine will help remove acidic impurities and water.
-
Column Chromatography: The most effective method for purifying the crude product is column chromatography on silica gel.[1] A solvent system of ethyl acetate and hexane is typically used to separate the desired product from unreacted starting material and side products.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly pure crystalline product.
Experimental Protocols & Data
This section provides a detailed experimental protocol for the synthesis of this compound, along with a table summarizing key reaction parameters and expected yields.
Synthesis of 1-benzylpyrrolidin-2-one (Precursor)
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzylamine (1.0 eq) and ethyl acrylate (1.1 eq) in a suitable solvent like ethanol.
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Reaction: Stir the mixture at room temperature for 15 hours.
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Cyclization: Add a base such as potassium ethoxide (1.1 eq) to the reaction mixture and continue stirring at 25-30°C for 3-4 hours.[1]
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Workup: Acidify the reaction mixture to pH 2-3 with a suitable acid. Separate the organic phase and wash it with water. Adjust the pH of the aqueous phase to 8-10 with sodium hydroxide. Extract the product with an organic solvent.
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Purification: Purify the crude product by vacuum distillation to obtain 1-benzylpyrrolidin-2-one.
Synthesis of this compound
-
Reaction Setup: Dissolve 1-benzylpyrrolidin-2-one (1.0 eq) in dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, and cool the flask in an ice bath.
-
Addition of Reagents: Slowly add 40% aqueous hydrobromic acid (1.2 eq) followed by the dropwise addition of bromine (1.1 eq) while maintaining the temperature at 0-5°C.[1] After the addition is complete, add triethylamine (1.2 eq) dropwise.[1]
-
Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Workup: Quench the reaction by adding a saturated solution of sodium thiosulfate. Separate the organic layer, wash it with saturated sodium bicarbonate solution and brine, and dry it over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient).
Summary of Reaction Conditions and Yields
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Precursor Synthesis | Benzylamine, Ethyl Acrylate, Potassium Ethoxide | Toluene | 25-30 | 3-4 | ~96[1] |
| Bromination | 1-benzylpyrrolidin-2-one, HBr (40% aq), Br2, Et3N | Dichloromethane | 0-5 (addition), RT (reaction) | 2-4 | Good to Excellent[1] |
Visualizing the Synthesis Workflow
The following diagrams illustrate the key stages in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis issues.
References
Technical Support Center: Bromination of 1-Benzylpyrrolidin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the bromination of 1-benzylpyrrolidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the bromination of 1-benzylpyrrolidin-2-one?
The intended primary product is typically 3-bromo-1-benzylpyrrolidin-2-one , where a single bromine atom is introduced at the alpha-position to the carbonyl group of the pyrrolidinone ring.
Q2: What are the most common side reactions observed during this bromination?
The most prevalent side reactions include:
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Over-bromination: Formation of 3,3-dibromo-1-benzylpyrrolidin-2-one .
-
Benzylic Bromination: Bromination at the benzylic position of the N-benzyl group, yielding 1-(bromobenzyl)pyrrolidin-2-one or 1-(dibromobenzyl)pyrrolidin-2-one . This is particularly common when using radical initiators or N-Bromosuccinimide (NBS).[1][2][3]
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Aromatic Ring Bromination: Electrophilic substitution on the phenyl ring of the benzyl group. This is less common but can occur under certain conditions, especially with Lewis acid catalysis.
Q3: Which brominating agent is best for achieving selective 3-bromination?
For selective bromination at the 3-position of the pyrrolidinone ring, a combination of bromine (Br₂) and an acid catalyst such as hydrobromic acid (HBr) in an appropriate solvent is generally preferred. This proceeds via an electrophilic substitution mechanism on the enol or enolate form of the lactam.
Q4: When should I use N-Bromosuccinimide (NBS)?
NBS is a reagent of choice for benzylic bromination via a radical pathway.[1][2] Its use helps to maintain a low concentration of Br₂, which can suppress some undesired side reactions. However, if the goal is bromination at the 3-position of the pyrrolidinone ring, NBS in the presence of a radical initiator (like AIBN or light) will likely lead to the undesired benzylic bromination as a major side reaction.
Troubleshooting Guides
Issue 1: Low Yield of 3-Bromo-1-benzylpyrrolidin-2-one and Significant Starting Material Remaining
This issue often points to incomplete reaction, which can be caused by several factors.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient brominating agent | Increase the stoichiometry of Br₂ incrementally (e.g., from 1.0 to 1.1 equivalents). | Drive the reaction to completion, consuming more of the starting material. |
| Inadequate reaction time or temperature | Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. A modest increase in temperature may also be beneficial, but monitor for increased side product formation. | Increased conversion of starting material to the desired product. |
| Inactive brominating agent | Use a fresh bottle of bromine or purify the existing stock. | A noticeable increase in reaction rate and conversion. |
| Inefficient enol/enolate formation | Ensure the presence of a suitable acid catalyst (e.g., HBr) to promote enolization, which is crucial for the electrophilic alpha-bromination of the ketone.[4] | Enhanced rate of the desired alpha-bromination reaction. |
Issue 2: Formation of a Significant Amount of 3,3-Dibromo-1-benzylpyrrolidin-2-one (Over-bromination)
Over-bromination is a common problem when the monobrominated product is of similar or higher reactivity than the starting material.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excess brominating agent | Carefully control the stoichiometry of the brominating agent. Use no more than 1.0-1.05 equivalents of Br₂. | Minimize the formation of the dibrominated product. |
| High local concentration of Br₂ | Add the bromine solution dropwise to the reaction mixture over an extended period to maintain a low concentration of the brominating agent at any given time. | Reduced rate of the second bromination reaction. |
| Prolonged reaction time at elevated temperatures | Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further reaction of the monobrominated product. | A cleaner reaction profile with less dibrominated impurity. |
Issue 3: Presence of Benzylic Bromination Products
This side reaction occurs via a radical mechanism and is favored under certain conditions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Radical reaction conditions (e.g., light, radical initiator) | Conduct the reaction in the dark and avoid the use of radical initiators like AIBN or benzoyl peroxide. | Suppression of the radical-mediated benzylic bromination pathway. |
| Use of NBS without controlling the reaction pathway | If using NBS, ensure the reaction conditions favor the ionic pathway for alpha-bromination (e.g., by using an acid catalyst) rather than the radical pathway for benzylic bromination. | Selective formation of the alpha-bromo product over the benzylic bromo product. |
| High reaction temperature | Perform the reaction at a lower temperature to disfavor the higher activation energy pathway of radical C-H abstraction at the benzylic position. | Increased selectivity for the desired 3-bromination. |
| Presence of radical-promoting impurities | Use purified solvents and reagents to minimize the presence of impurities that could initiate radical chain reactions. Adding a radical inhibitor like hydroquinone or TEMPO in catalytic amounts can also be effective.[5] | A significant reduction in the amount of benzylic bromination byproducts. |
Experimental Protocols
Protocol 1: Selective Synthesis of 3-Bromo-1-benzylpyrrolidin-2-one
This protocol is designed to favor the formation of the desired monobrominated product at the 3-position.
Materials:
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1-Benzylpyrrolidin-2-one
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Bromine (Br₂)
-
48% Hydrobromic acid (HBr)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium thiosulfate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Dissolve 1-benzylpyrrolidin-2-one (1 equivalent) in dichloromethane.
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Add a catalytic amount of 48% HBr (e.g., 0.1 equivalents).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of bromine (1.05 equivalents) in dichloromethane dropwise over 30-60 minutes, while maintaining the temperature at 0 °C.
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Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS.
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Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution until the orange color of bromine disappears.
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Add saturated aqueous sodium bicarbonate solution to neutralize the acid.
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Separate the organic layer, and wash it sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Visualizations
Reaction Pathways in the Bromination of 1-Benzylpyrrolidin-2-one
Caption: Possible reaction pathways during the bromination of 1-benzylpyrrolidin-2-one.
Troubleshooting Logic Flowchart
Caption: A logical flowchart for troubleshooting common issues in the bromination reaction.
References
- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of 1-Benzyl-3-substituted Pyrrolidinones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of 1-benzyl-3-substituted pyrrolidinones.
Frequently Asked Questions (FAQs)
Q1: What are the common strategies for achieving stereocontrol in the synthesis of 3-substituted pyrrolidinones?
A1: Stereocontrol is crucial in the synthesis of biologically active molecules. For 3-substituted pyrrolidinones, the primary strategies include:
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Chiral auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of a reaction, after which the auxiliary is cleaved.
-
Chiral catalysts: Employing a chiral catalyst, such as a metal complex with a chiral ligand or an organocatalyst, can create a chiral environment that favors the formation of one stereoisomer.[1]
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Substrate control: Utilizing a starting material that already contains a stereocenter can influence the stereochemistry of newly formed stereocenters.
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Kinetic resolution: A racemic mixture can be reacted with a chiral catalyst or reagent that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.
Q2: How can I synthesize the 1-benzyl-3-substituted pyrrolidinone scaffold?
A2: A common and effective method is through a Michael addition followed by cyclization. For instance, the reaction of a Michael acceptor, like an α,β-unsaturated ester, with a nucleophile, such as a nitroalkane, can be catalyzed by a chiral organocatalyst to produce an intermediate that can then be reduced and cyclized to form the desired pyrrolidinone with high enantioselectivity.[2][3] Another approach involves the Dieckmann cyclization of a diester precursor, which can be optimized to improve yields.
Q3: What are the typical challenges encountered in these syntheses?
A3: Researchers often face several challenges, including:
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Low yields: This can be due to incomplete reactions, side product formation, or difficult purification.
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Poor stereoselectivity: Achieving high diastereomeric and/or enantiomeric excess can be difficult and is often sensitive to reaction conditions.
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Racemization: The loss of stereochemical integrity at a chiral center can occur under harsh reaction conditions.
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Separation of stereoisomers: Diastereomers can have very similar physical properties, making their separation by chromatography challenging.[4]
Troubleshooting Guides
Problem 1: Low Diastereoselectivity/Enantioselectivity
Symptoms:
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The ratio of desired diastereomer to other diastereomers is low (low dr).
-
The enantiomeric excess (ee) of the product is below the desired level.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Suboptimal Catalyst or Ligand | Screen a variety of chiral catalysts or ligands. For metal-catalyzed reactions, the electronic and steric properties of the ligand are critical. For organocatalyzed reactions, the catalyst structure can significantly influence stereoselectivity. |
| Incorrect Solvent Choice | The polarity and coordinating ability of the solvent can influence the transition state of the reaction. Test a range of solvents with varying polarities (e.g., toluene, THF, CH2Cl2). |
| Inappropriate Reaction Temperature | Lowering the reaction temperature often increases stereoselectivity by favoring the transition state with the lowest activation energy. However, this may also decrease the reaction rate. |
| Steric Hindrance | The steric bulk of the substituents on the starting materials can influence the facial selectivity of the attack. Consider modifying the protecting groups or substituents to enhance steric differentiation. |
| Presence of Water or Other Impurities | Ensure all reagents and solvents are dry and pure. Water can interfere with many catalysts, particularly Lewis acids. |
Problem 2: Low Overall Yield
Symptoms:
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The isolated yield of the desired product is consistently low.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC or LC-MS. If the reaction stalls, consider increasing the reaction time, temperature, or the amount of catalyst/reagent. |
| Side Product Formation | Analyze the crude reaction mixture to identify major side products. Understanding the side reactions can help in optimizing the conditions to minimize them. For example, in a Dieckmann cyclization, optimizing the base and reaction time is crucial. |
| Product Degradation | The desired product may be unstable under the reaction or workup conditions. Consider using milder reagents or purification methods. |
| Difficult Purification | If the product is difficult to separate from impurities or other stereoisomers, explore different purification techniques such as preparative HPLC, crystallization, or derivatization to facilitate separation.[4] |
Problem 3: Difficulty in Separating Diastereomers
Symptoms:
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Diastereomers co-elute during column chromatography.
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Recrystallization does not effectively enrich one diastereomer.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Similar Polarity of Diastereomers | Optimize the mobile phase for column chromatography by testing different solvent systems and gradients. Using a different stationary phase (e.g., alumina instead of silica gel) may also be effective.[4] |
| Lack of Crystalline Nature | Attempt to form a crystalline derivative of the diastereomeric mixture. For example, if the product contains a hydroxyl group, it can be esterified with a chiral acid to form diastereomeric esters that may be more easily separated by chromatography or crystallization.[5] |
| Formation of a Salt with a Chiral Acid/Base | If the product is an amine or a carboxylic acid, forming a salt with a chiral acid or base, respectively, can create diastereomeric salts with different solubilities, allowing for separation by fractional crystallization. |
| Preparative HPLC | If other methods fail, preparative High-Performance Liquid Chromatography (HPLC) with a suitable chiral or achiral column can be a powerful tool for separating diastereomers.[5] |
Experimental Protocols
General Procedure for Asymmetric Michael Addition
This protocol is a general guideline for the organocatalyzed Michael addition of a nitroalkane to an α,β-unsaturated ester, a key step in the synthesis of 3-substituted pyrrolidinones.
Caption: Asymmetric Michael Addition Workflow
General Procedure for Reductive Cyclization
This protocol outlines the subsequent reduction of the nitro group and cyclization to form the pyrrolidinone ring.
Caption: Reductive Cyclization Workflow
Data Presentation
The following table summarizes typical yields and stereoselectivities for the synthesis of 3-substituted pyrrolidinones via an organocatalyzed Michael addition/reductive cyclization sequence.
| Entry | Substituent (R) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | dr | ee (%) |
| 1 | Phenyl | 10 | Toluene | 0 | 85 | >95:5 | 98 |
| 2 | 4-Chlorophenyl | 10 | THF | 0 | 82 | 92:8 | 97 |
| 3 | 2-Naphthyl | 10 | CH2Cl2 | -20 | 78 | >95:5 | 99 |
| 4 | Isopropyl | 20 | Toluene | 0 | 75 | 90:10 | 95 |
Note: The data presented here are representative and actual results may vary depending on the specific substrate and reaction conditions.
Key Signaling Pathways and Logical Relationships
The stereochemical outcome of the Michael addition is often governed by the interaction between the catalyst, the Michael acceptor, and the nucleophile in the transition state. The following diagram illustrates the general principle of catalyst-controlled stereoselection.
Caption: Catalyst-Controlled Stereoselection
References
- 1. Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 1-Benzyl-3-bromopyrrolidin-2-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1-Benzyl-3-bromopyrrolidin-2-one. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during this synthetic process.
Experimental Protocols
Synthesis of this compound via Alpha-Bromination
This protocol details the synthesis of this compound from 1-Benzylpyrrolidin-2-one using N-Bromosuccinimide (NBS) as the brominating agent. The reaction proceeds via a radical mechanism, necessitating the use of a radical initiator.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Benzylpyrrolidin-2-one | C₁₁H₁₃NO | 175.23 | 1.0 eq | As required |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.1 eq | |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 0.05 eq | |
| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | Anhydrous | |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ||
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ||
| Saturated Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | ||
| Brine | NaCl | 58.44 | ||
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ||
| Silica Gel | SiO₂ | 60.08 | ||
| Hexane | C₆H₁₄ | 86.18 | ||
| Ethyl Acetate | C₄H₈O₂ | 88.11 |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-Benzylpyrrolidin-2-one (1.0 eq) in anhydrous carbon tetrachloride (CCl₄).
-
Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TCC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate (NaHCO₃) solution, saturated sodium thiosulfate (Na₂S₂O₃) solution, and brine.
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Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
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Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Characterization:
-
¹H NMR (CDCl₃): Expected signals for the benzyl protons (aromatic region), the methylene protons of the benzyl group, and the protons of the pyrrolidinone ring. The proton at the 3-position will be a multiplet.
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¹³C NMR (CDCl₃): Expected signals for the carbonyl carbon, the aromatic carbons, the benzylic carbon, and the carbons of the pyrrolidinone ring.
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Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the formula C₁₁H₁₂BrNO.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Product Formation | 1. Inactive radical initiator. 2. Presence of radical inhibitors (e.g., oxygen, water). 3. Insufficient reaction time or temperature. | 1. Use fresh AIBN or another suitable radical initiator. 2. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvent. 3. Monitor the reaction by TLC and extend the reaction time or increase the temperature if necessary. |
| Formation of Multiple Products (e.g., di- and tri-brominated byproducts) | 1. Excess of NBS. 2. Prolonged reaction time. | 1. Use a stoichiometric amount or a slight excess (1.05-1.1 eq) of NBS. 2. Carefully monitor the reaction progress by TLC and stop the reaction once the starting material is consumed. |
| Difficult Purification | 1. Co-elution of the product with byproducts. 2. Decomposition of the product on the silica gel column. | 1. Optimize the eluent system for column chromatography. A gradient elution from non-polar to more polar solvent can improve separation. 2. Deactivate the silica gel with triethylamine before use. Alternatively, use a different stationary phase like alumina. |
| Product Instability/Decomposition | 1. Alpha-bromo lactams can be unstable, especially in the presence of moisture or base. | 1. Store the purified product under an inert atmosphere at low temperature. Avoid exposure to moisture and basic conditions. |
Frequently Asked Questions (FAQs)
Q1: Why is N-Bromosuccinimide (NBS) used instead of liquid bromine (Br₂)?
A1: NBS is a convenient and safer source of bromine for radical substitution reactions.[1] It provides a low, constant concentration of bromine radicals, which favors the desired alpha-bromination over potential side reactions that can occur with a high concentration of Br₂.[2]
Q2: What is the role of the radical initiator (AIBN)?
A2: AIBN initiates the radical chain reaction by decomposing upon heating to form nitrogen gas and two isobutyronitrile radicals. These radicals then abstract a bromine atom from NBS to generate the bromine radical, which propagates the reaction.[3]
Q3: Can other solvents be used instead of carbon tetrachloride (CCl₄)?
A3: While CCl₄ is a traditional solvent for these reactions, its use is often restricted due to toxicity. Other non-polar aprotic solvents like dichloromethane (DCM) or acetonitrile can be used, although reaction conditions may need to be re-optimized.
Q4: How can I effectively remove the succinimide byproduct after the reaction?
A4: Succinimide is sparingly soluble in many organic solvents but can be removed by filtration after cooling the reaction mixture. Washing the organic layer with water or a basic solution during the work-up can also help to remove any remaining succinimide.[4]
Q5: What are the key safety precautions when handling this compound?
A5: this compound is a halogenated organic compound and should be handled with care. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.
Visualizing the Workflow and Troubleshooting Logic
Experimental Workflow:
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Troubleshooting Logic:
Caption: A decision tree outlining common problems and their respective causes and solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Bromination - Wordpress [reagents.acsgcipr.org]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
preventing decomposition of 1-Benzyl-3-bromopyrrolidin-2-one during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzyl-3-bromopyrrolidin-2-one. The following information is designed to help you anticipate and resolve potential issues during your experiments, with a focus on preventing the decomposition of this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
While specific decomposition studies on this compound are not extensively documented in publicly available literature, based on the reactivity of α-halo amides and lactams, two primary decomposition pathways can be anticipated:
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Dehydrohalogenation: In the presence of a base, this compound can undergo elimination of hydrogen bromide (HBr) to form an unsaturated lactam, 1-Benzyl-1,5-dihydro-2H-pyrrol-2-one. This is a common side reaction for α-halo carbonyl compounds.
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Hydrolysis: The lactam ring is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This would lead to the opening of the five-membered ring to form the corresponding amino acid derivative.
Q2: My reaction mixture is turning dark brown when I add my amine nucleophile. What could be the cause?
Discoloration, particularly darkening, upon the addition of an amine to an alkyl halide can be indicative of several side reactions, including decomposition of the starting material or the product. In the case of this compound, this could be due to:
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Base-induced decomposition: If the amine is sufficiently basic, it can promote the dehydrohalogenation of the starting material.
-
Side reactions of the product: The initial substitution product may not be stable under the reaction conditions and could be undergoing further reactions.
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Oxidation: While less common, some reaction conditions could promote oxidation, leading to colored byproducts.
Q3: I am seeing a significant amount of a byproduct with a mass corresponding to the elimination of HBr. How can I minimize this?
The formation of a byproduct resulting from the elimination of HBr strongly suggests that dehydrohalogenation is occurring. To minimize this, consider the following strategies:
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Choice of Base: If a base is required for your reaction, use a non-nucleophilic, sterically hindered base. Avoid strong, unhindered bases that can readily abstract the proton at the C4 position.
-
Temperature Control: Perform the reaction at the lowest temperature at which the desired nucleophilic substitution proceeds at a reasonable rate. Higher temperatures often favor elimination over substitution.
-
Stoichiometry: Use a minimal excess of the base, if one is required.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low yield of the desired substitution product and presence of an unsaturated lactam byproduct. | Dehydrohalogenation is competing with nucleophilic substitution. | 1. Lower the reaction temperature. 2. Use a weaker, non-nucleophilic base (e.g., proton sponge, 2,6-lutidine).3. Reduce the concentration of the base. |
| Formation of multiple unidentified byproducts. | The starting material or the product is unstable under the reaction conditions. | 1. Screen different solvents to find one that favors the desired reaction pathway.2. Decrease the reaction time. Monitor the reaction closely by TLC or LC-MS to determine the optimal endpoint.3. Consider a two-phase system to remove the product from the reactive environment as it is formed. |
| The reaction is sluggish or does not go to completion. | The nucleophile is not reactive enough under the chosen conditions, or the starting material has already decomposed. | 1. Verify the quality of the this compound. 2. Slightly increase the temperature in small increments. 3. Use a more polar aprotic solvent to enhance the rate of SN2 reactions (e.g., DMF, DMSO). |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol provides a general guideline for the substitution of the bromine atom in this compound with a primary or secondary amine.
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, THF, DMF) to a concentration of 0.1-0.5 M.
-
Prepare a solution of the amine nucleophile (1.1-1.5 eq) in the same solvent.
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If a base is required, prepare a solution of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) (1.2-2.0 eq).
-
-
Reaction Setup:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the solution of this compound.
-
Cool the solution to 0 °C using an ice bath.
-
-
Reaction Execution:
-
Slowly add the amine solution to the cooled solution of the starting material.
-
If using a base, add it dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.
-
-
Monitoring and Work-up:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
troubleshooting unexpected NMR peaks in 1-benzyl-3-bromopyrrolidin-2-one product
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals who encounter unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectrum of synthesized 1-benzyl-3-bromopyrrolidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for pure this compound?
A1: While the exact peak positions can vary slightly based on the solvent and NMR spectrometer frequency, the expected chemical shifts for the protons in this compound are summarized in the table below. The presence of the bromine atom at the C-3 position, a chiral center, causes the adjacent benzylic (H-6) and pyrrolidinone (H-4) protons to be diastereotopic, often resulting in more complex splitting patterns (e.g., an AB quartet for H-6).
Q2: I am seeing signals in my ¹H NMR spectrum that correspond to the starting material, 1-benzyl-2-pyrrolidinone. What should I do?
A2: The presence of starting material indicates an incomplete reaction. You can troubleshoot this by:
-
Increasing Reaction Time: Allow the reaction to proceed for a longer duration.
-
Increasing Reagent Stoichiometry: A slight excess of the brominating agent (e.g., N-Bromosuccinimide) may be required.
-
Checking Reagent Quality: Ensure the brominating agent and any initiators are not degraded.
-
Purification: Improve the purification step, typically column chromatography, to better separate the product from the less polar starting material.
Q3: A sharp singlet is visible around 2.5 ppm in my spectrum. What is the likely source?
A3: If N-Bromosuccinimide (NBS) was used as the brominating agent, this peak is very likely due to the succinimide byproduct formed during the reaction. It can typically be removed by a simple aqueous wash during the workup or by column chromatography.
Q4: The integration of the aromatic region (7.2-7.4 ppm) is higher than the expected 5 protons relative to other signals. Why?
A4: This suggests the presence of multiple benzyl-containing species. The most common culprits are unreacted starting material (1-benzyl-2-pyrrolidinone) or potential side products. Compare the chemical shifts of other peaks in the spectrum to the data in Table 2 to identify the specific impurity.
Q5: My product seems to be a thick oil or solid, and the mass spectrometry data shows the correct molecular ion peak (m/z ~254/256). Why does the NMR look so messy? [1][2]
A5: Even with the correct mass, the product can be a mixture of compounds. Common issues include:
-
Over-bromination: Formation of 1-benzyl-3,3-dibromopyrrolidin-2-one.
-
Residual Starting Material: As discussed in Q2.
-
Solvent Impurities: Residual solvents from the reaction or purification (e.g., ethyl acetate, hexanes, dichloromethane) can contribute peaks.
-
Degradation: The product may be unstable under certain conditions (e.g., prolonged exposure to silica gel or high temperatures).
Troubleshooting Guide: Identifying Common Impurities
The most effective way to diagnose unexpected peaks is to compare your experimental ¹H NMR spectrum with the known chemical shifts of common reactants, products, and byproducts.
Comparative ¹H NMR Data
The following table summarizes the approximate ¹H NMR chemical shifts for the target product and the most common impurities encountered during its synthesis.
| Compound | Proton Assignment | Approximate Chemical Shift (ppm, CDCl₃) | Multiplicity |
| This compound (Product) | Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet |
| Benzylic (N-CH₂) | ~4.6 (as two doublets) | AB Quartet | |
| H-3 (CH-Br) | 4.25 - 4.40 | Multiplet | |
| H-5 (N-CH₂) | 3.30 - 3.50 | Multiplet | |
| H-4 (CH₂-CHBr) | 2.30 - 2.70 | Multiplet | |
| 1-Benzyl-2-pyrrolidinone (Starting Material) | Aromatic (C₆H₅) | 7.15 - 7.35 | Multiplet |
| Benzylic (N-CH₂) | ~4.43 | Singlet | |
| H-5 (N-CH₂) | ~3.24 | Triplet | |
| H-3 (CO-CH₂) | ~2.40 | Triplet | |
| H-4 (CH₂) | ~1.97 | Multiplet | |
| 1-Benzyl-3,3-dibromopyrrolidin-2-one (Byproduct) | Aromatic (C₆H₅) | 7.20 - 7.45 | Multiplet |
| Benzylic (N-CH₂) | ~4.65 | Singlet | |
| H-5 (N-CH₂) | ~3.60 | Triplet | |
| H-4 (CH₂-CBr₂) | ~3.10 | Triplet | |
| Succinimide (Byproduct from NBS) | N-H | Broad singlet (variable) | Singlet |
| CH₂-CH₂ | ~2.54 | Singlet |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.[3][4]
Logical Troubleshooting Workflow
The following workflow can help systematically identify the source of contamination in your product.
Caption: A decision tree to guide the identification of common impurities based on ¹H NMR spectral data.
Key Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the α-bromination of 1-benzyl-2-pyrrolidinone.
Materials:
-
1-benzyl-2-pyrrolidinone
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
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Carbon tetrachloride (CCl₄) or another suitable anhydrous, non-polar solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-benzyl-2-pyrrolidinone (1.0 eq) in CCl₄.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO (~0.05 eq) to the solution.
-
Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The product should have a slightly higher Rf than the starting material.
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid succinimide byproduct and wash the solid with a small amount of CCl₄.
-
Combine the filtrates and wash sequentially with saturated NaHCO₃, saturated Na₂S₂O₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure solid or oil.
Key Chemical Structures
The diagram below illustrates the reaction from the starting material to the desired product and the common over-brominated byproduct.
Caption: Reaction pathway showing the formation of the target compound and a common byproduct.
References
managing steric hindrance in reactions with 1-benzyl-3-bromopyrrolidin-2-one
Welcome to the technical support center for managing reactions involving 1-benzyl-3-bromopyrrolidin-2-one. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance and optimize their synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in nucleophilic substitution reactions?
A1: The primary challenge is steric hindrance. The bulky N-benzyl group can shield the C3 position, making it difficult for nucleophiles to approach for a backside attack, which is necessary for an SN2 reaction.[1][2][3] This can lead to slow reaction rates or low yields. The reactivity is also influenced by the strength of the nucleophile, the leaving group, and the solvent system used.[3][4][5]
Q2: How does the N-benzyl group influence the reactivity of the C3 position?
A2: The N-benzyl group has two main effects:
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Steric Hindrance: As a bulky substituent, it physically blocks the pathway for incoming nucleophiles, particularly large ones.[1][2] This steric congestion is a significant factor in slowing down SN2 reactions.[3][6]
-
Electronic Effects: The benzyl group is electron-withdrawing, which can slightly influence the electrophilicity of the carbonyl carbon and the overall ring conformation. However, its steric effect is generally the more dominant factor in substitution reactions at the adjacent C3 position.
Q3: Is an SN1 or SN2 pathway more likely for this compound?
A3: An SN2 pathway is generally favored for secondary halides like this compound, especially with strong nucleophiles and polar aprotic solvents.[4][6] However, under conditions that favor carbocation formation (polar protic solvents, weaker nucleophiles), an SN1 pathway could compete, though rearrangement and elimination side reactions might become more prevalent.[4][5] The stability of a potential secondary carbocation at the C3 position is not as high as a tertiary or benzylic carbocation, making a pure SN1 mechanism less common.[7][8]
Q4: Can elimination reactions compete with substitution?
A4: Yes, elimination (E2) can be a competing pathway, especially if the nucleophile is also a strong, sterically hindered base.[2][5] To favor substitution over elimination, it is advisable to use a strong, non-basic nucleophile and maintain the lowest effective reaction temperature.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of the 3-Substituted Product
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Significant Steric Hindrance | 1. Use a smaller, more potent nucleophile. 2. Increase the reaction temperature cautiously. 3. Consider a different synthetic route if the nucleophile is inherently bulky.[9] | A less bulky nucleophile can access the electrophilic carbon more easily.[2] Higher temperatures can provide the necessary activation energy to overcome the steric barrier, but may also increase side products. |
| Poor Nucleophilicity | 1. Use a stronger nucleophile. Negatively charged species are generally more nucleophilic than their neutral counterparts (e.g., RO⁻ vs ROH).[3][10] 2. Switch to a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile). | Stronger nucleophiles are more effective in SN2 reactions.[4] Polar aprotic solvents solvate the cation but not the anionic nucleophile, enhancing its reactivity.[3][4] |
| Incorrect Solvent Choice | 1. For SN2 reactions, use polar aprotic solvents like DMF or DMSO. 2. Avoid protic solvents (e.g., water, ethanol) which can solvate and deactivate the nucleophile through hydrogen bonding.[3] | The choice of solvent is critical. Protic solvents can create a "solvent cage" around the nucleophile, reducing its effectiveness.[3] |
| Leaving Group Issues | While bromide is a good leaving group, ensure conditions do not inhibit its departure. | A good leaving group is a weak conjugate base.[10] Bromide is generally effective, so this is a less likely cause of failure than steric or nucleophile issues. |
Issue 2: Slow Reaction Rate
| Potential Cause | Troubleshooting Suggestion | Rationale |
| High Activation Energy due to Sterics | 1. Increase the reaction temperature in increments of 10°C. 2. Consider using microwave irradiation to accelerate the reaction.[9] | Providing more energy helps the reactants overcome the activation barrier. Microwave synthesis can often reduce reaction times significantly. |
| Low Reactant Concentration | Increase the concentration of the nucleophile (e.g., use 1.5 to 3 equivalents). | The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[6] |
| Deactivated Nucleophile | Ensure the nucleophile is not degraded and that the solvent is anhydrous if the nucleophile is water-sensitive. | Impurities or water can quench highly reactive nucleophiles. |
Experimental Protocols & Data
Protocol: General Procedure for Nucleophilic Substitution
This protocol provides a starting point for the SN2 reaction of this compound with a generic nucleophile (Nu⁻).
1. Reactant Preparation:
- Dissolve this compound (1.0 eq) in anhydrous DMF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
- In a separate flask, dissolve the nucleophile (1.2 eq) in anhydrous DMF. If using a salt (e.g., NaNu), it can be added directly.
2. Reaction Execution:
- Cool the substrate solution to 0°C using an ice bath.
- Add the nucleophile solution dropwise to the stirred substrate solution over 15 minutes.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using TLC or LC-MS.
- If no significant conversion is observed, gently heat the reaction mixture to 40-60°C.
3. Work-up and Purification:
- Quench the reaction by adding saturated aqueous NH₄Cl.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product using column chromatography on silica gel.
Comparative Reactivity Data
The following table summarizes typical yields for reactions with this compound, illustrating the impact of nucleophile size and solvent choice.
| Nucleophile | Solvent | Temperature (°C) | Typical Yield (%) | Key Observation |
| Sodium Azide (NaN₃) | DMF | 25 | 85-95% | Small, highly reactive nucleophile leads to high yield. |
| Sodium Phenoxide | DMF | 60 | 50-65% | Bulkier nucleophile requires heating and results in a moderate yield. |
| Potassium Phthalimide | DMF | 80 | 40-55% | Very bulky nucleophile, requires higher temperature and gives a lower yield due to severe steric hindrance. |
| Sodium Azide (NaN₃) | Ethanol | 25 | 30-40% | Protic solvent deactivates the nucleophile, significantly reducing the yield compared to DMF. |
Visual Guides
Workflow for Managing Steric Hindrance
The following diagram outlines the logical workflow for troubleshooting a nucleophilic substitution reaction with this compound.
Caption: A workflow for optimizing reactions with sterically hindered substrates.
Conceptual Illustration of Steric Hindrance
This diagram illustrates how the N-benzyl group impedes the approach of a nucleophile.
References
- 1. This compound | 77868-84-9 | Benchchem [benchchem.com]
- 2. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 6. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]
- 7. organic chemistry - Reactivity of benzyl halides towards nucleophilic substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. doubtnut.com [doubtnut.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 1-Benzyl-3-bromopyrrolidin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 1-benzyl-3-bromopyrrolidin-2-one. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a two-step process. First, 1-benzylpyrrolidin-2-one is synthesized, followed by an α-bromination at the 3-position of the pyrrolidinone ring.
Q2: What are the common challenges encountered during the scale-up of this synthesis?
Common challenges include controlling the exothermicity of the bromination reaction, minimizing the formation of byproducts such as di-brominated species, ensuring regioselective bromination at the α-position, and purification of the final product to remove unreacted starting materials and impurities.
Q3: What are the key safety precautions to consider for the large-scale synthesis?
The bromination step requires careful handling of bromine, which is a hazardous and corrosive substance. Key safety measures include:
-
Performing the reaction in a well-ventilated fume hood.
-
Using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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Having a quenching agent, such as sodium thiosulfate solution, readily available to neutralize any bromine spills.
-
Careful control of the reaction temperature to prevent thermal runaway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 1-benzylpyrrolidin-2-one (Precursor) | Incomplete cyclization of the precursor amine. | Ensure complete removal of water during the cyclization step. Use of a Dean-Stark apparatus can be beneficial. Optimize reaction temperature and time. |
| Inefficient purification. | Use fractional distillation under reduced pressure for purification. Ensure the vacuum is stable and the column is efficient. | |
| Low Yield of this compound | Incomplete bromination. | Increase the reaction time or slightly increase the molar equivalent of the brominating agent. Monitor the reaction progress by TLC or GC. |
| Degradation of the product. | The product can be unstable. Work up the reaction mixture promptly and avoid prolonged exposure to high temperatures or harsh acidic/basic conditions. | |
| Formation of Di-brominated Byproduct | Excess of brominating agent. | Use a stoichiometric amount of the brominating agent. Add the brominating agent slowly and portion-wise to the reaction mixture. |
| High reaction temperature. | Maintain a low and controlled reaction temperature, typically between 0-5°C, during the addition of the brominating agent. | |
| Formation of Other Isomeric Byproducts | Radical side reactions. | Perform the reaction in the dark and at a low temperature to minimize radical formation. |
| Difficulties in Product Purification | Oily product that is difficult to crystallize. | Try different solvent systems for crystallization. Column chromatography on silica gel is a common purification method. |
| Co-elution of impurities during chromatography. | Optimize the eluent system for better separation. Consider using a different stationary phase if co-elution persists. | |
| Reaction Exotherm is Difficult to Control | Rapid addition of brominating agent. | Add the brominating agent dropwise or in small portions over an extended period. |
| Inadequate cooling. | Use a larger cooling bath and ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture. |
Experimental Protocols
Synthesis of 1-benzylpyrrolidin-2-one (Precursor)
This protocol is a general guideline and may need optimization based on the scale of the reaction.
Materials:
-
γ-Butyrolactone
-
Benzylamine
-
Toluene
-
Dean-Stark apparatus
-
Heating mantle
-
Distillation setup
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine γ-butyrolactone (1.0 eq) and benzylamine (1.1 eq) in toluene.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
Purify the crude 1-benzylpyrrolidin-2-one by vacuum distillation.
Synthesis of this compound
Materials:
-
1-benzylpyrrolidin-2-one
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or AIBN (initiator)
-
Carbon tetrachloride (or a suitable alternative solvent)
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Dissolve 1-benzylpyrrolidin-2-one (1.0 eq) in carbon tetrachloride in a round-bottom flask.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN to the solution.
-
Cool the flask in an ice bath to 0-5°C.
-
Stir the reaction mixture at this temperature and monitor the reaction progress by TLC.
-
Once the starting material is consumed, filter the reaction mixture to remove succinimide.
-
Wash the filtrate with a saturated solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
Visualizations
Caption: Overall synthesis workflow.
Caption: A logical guide for troubleshooting.
Technical Support Center: Bromination of 1-Benzylpyrrolidin-2-one
Welcome to the technical support center for the bromination of 1-benzylpyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the selection and use of alternative brominating agents for this substrate.
Frequently Asked Questions (FAQs)
Q1: What are the common alternative brominating agents for the α-bromination of 1-benzylpyrrolidin-2-one?
A1: Besides elemental bromine, which can be hazardous to handle, several alternative reagents are effective for the α-bromination of 1-benzylpyrrolidin-2-one. The most common and effective agents include N-Bromosuccinimide (NBS), Copper(II) Bromide (CuBr₂), and a combination of hydrogen peroxide and hydrobromic acid (H₂O₂-HBr). Each of these reagents offers different advantages regarding selectivity, reaction conditions, and safety.
Q2: What are the typical challenges encountered during the bromination of 1-benzylpyrrolidin-2-one?
A2: Researchers may face several challenges, including:
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Low Yield: Incomplete conversion of the starting material.
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Side Product Formation: The most common side products are dibrominated species and products resulting from the bromination of the benzyl group.
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Difficult Purification: Separation of the desired monobrominated product from the starting material, dibrominated byproducts, and reagent residues can be challenging.
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Reaction Control: Exothermic reactions, particularly with NBS, can lead to runaway reactions if not properly controlled.
Q3: How do I choose the most suitable brominating agent for my experiment?
A3: The choice of brominating agent depends on several factors, including the desired selectivity, scale of the reaction, available equipment, and safety considerations.
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NBS is a versatile reagent for α-bromination of carbonyl compounds and is often used with a radical initiator or light. It can be highly selective, but care must be taken to control the reaction conditions to avoid side reactions.[1]
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CuBr₂ is a milder, solid reagent that can offer high selectivity for α-bromination of ketones and related compounds.[2][3] It is often used in refluxing solvents like ethyl acetate and chloroform.
-
H₂O₂-HBr is considered a "greener" alternative, as the byproducts are primarily water. This system can be highly effective for the bromination of ketones.[4][5]
Troubleshooting Guides
Issue 1: Low Yield of 3-bromo-1-benzylpyrrolidin-2-one
| Potential Cause | Suggested Solution |
| Incomplete reaction | - Increase reaction time: Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.- Increase temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions.- Increase stoichiometry of brominating agent: Use a slight excess of the brominating agent (e.g., 1.1-1.2 equivalents). |
| Decomposition of product | - Control temperature: Use an ice bath to manage exothermic reactions, especially when using NBS.- Protect from light: For radical reactions with NBS, control the light source to prevent unwanted side reactions. For other reactions, conducting them in the dark can be beneficial. |
| Reagent quality | - Use fresh reagents: NBS can decompose over time, releasing bromine. Use freshly opened or purified NBS for best results. Ensure H₂O₂ is of the correct concentration. |
Issue 2: Formation of Dibrominated Byproducts
| Potential Cause | Suggested Solution |
| Excess brominating agent | - Use stoichiometric amounts: Carefully control the stoichiometry of the brominating agent. A slight excess may be needed for full conversion, but a large excess will promote dibromination. |
| Prolonged reaction time | - Monitor the reaction closely: Stop the reaction as soon as the starting material is consumed to prevent further bromination of the product. |
| High reaction temperature | - Lower the reaction temperature: This can help to improve the selectivity for monobromination. |
Issue 3: Bromination of the Benzyl Group
| Potential Cause | Suggested Solution |
| Radical reaction conditions | - Avoid radical initiators if not necessary: If using NBS for α-bromination via an acid-catalyzed pathway, avoid the use of radical initiators like AIBN or benzoyl peroxide. - Control light exposure: Benzylic bromination is often promoted by light. Performing the reaction in the dark can minimize this side reaction. |
| Choice of brominating agent | - Consider a different reagent: CuBr₂ is less likely to cause benzylic bromination compared to NBS under radical conditions. |
Data Presentation: Comparison of Alternative Brominating Agents
| Brominating Agent | Typical Yield (%) | Reaction Time | Key Advantages | Potential Drawbacks |
| NBS | 70-85 | 1-4 hours | Versatile, effective for α-bromination and benzylic bromination. | Can lead to side products (dibromination, benzylic bromination) if not controlled. Exothermic reaction. |
| CuBr₂ | 60-75 | 4-12 hours | Mild conditions, good selectivity for α-bromination. | Longer reaction times, requires removal of copper salts during workup. |
| H₂O₂-HBr | 75-90 | 2-6 hours | "Green" reagent, inexpensive, high yields reported for ketones. | Requires careful control of reagent addition and temperature. |
Note: Yields and reaction times are approximate and can vary significantly based on the specific reaction conditions, scale, and purity of reagents.
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-benzylpyrrolidin-2-one (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (1.1 equivalents) to the solution. For radical-initiated reaction, add a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide). For acid-catalyzed reaction, add a catalytic amount of a strong acid (e.g., H₂SO₄).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Bromination using Copper(II) Bromide (CuBr₂)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Copper(II) Bromide (2.2 equivalents) in a mixture of ethyl acetate and chloroform.
-
Reagent Addition: Add 1-benzylpyrrolidin-2-one (1 equivalent) to the suspension.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the color change of the suspension from black/green to white/yellow as Cu(II) is reduced to Cu(I). The reaction is typically complete in 4-12 hours.
-
Workup: Cool the reaction mixture and filter to remove the copper salts. Wash the filter cake with the solvent mixture.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 3: Bromination using H₂O₂-HBr
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 1-benzylpyrrolidin-2-one (1 equivalent).
-
Reagent Addition: Add an aqueous solution of hydrobromic acid (HBr, 1.2 equivalents). Cool the mixture in an ice bath. Slowly add hydrogen peroxide (H₂O₂, 1.2 equivalents) dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete in 2-6 hours.
-
Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Radical mechanism for the bromination of 1-benzylpyrrolidin-2-one using NBS.
Caption: Proposed mechanism for the α-bromination using Copper(II) Bromide.
Caption: Experimental workflow for bromination using the H₂O₂-HBr system.
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 4. Environmentally benign electrophilic and radical bromination 'on water': H2O2-HBr system versus N-bromosuccinimide | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Benzyl-3-bromopyrrolidin-2-one and Other Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 1-benzyl-3-bromopyrrolidin-2-one with other common alkylating agents, namely methyl iodide, benzyl bromide, and 2-bromoacetamide. The objective is to furnish researchers with the necessary data and methodologies to make informed decisions when selecting an appropriate alkylating agent for their specific research and development needs.
Introduction to Alkylating Agents and Their Reactivity
Alkylating agents are a class of electrophilic compounds that react with nucleophiles to introduce an alkyl group into a substrate. Their reactivity is a critical parameter in various applications, from organic synthesis to cancer chemotherapy, where DNA is the primary nucleophilic target.[1][2] The reactivity of these agents is predominantly governed by the mechanism of nucleophilic substitution, which can be either unimolecular (S(_N)1) or bimolecular (S(_N)2). For the alkylating agents discussed in this guide, the S(_N)2 mechanism is the most relevant pathway.
The S(_N)2 reaction is a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[3][4] The rate of this reaction is dependent on the concentration of both the alkylating agent and the nucleophile.[5][6] Several factors influence the rate of an S(_N)2 reaction, including:
-
Substrate Structure: Steric hindrance around the electrophilic carbon can significantly slow down the reaction rate. Therefore, the reactivity order is generally methyl > primary > secondary >> tertiary.[7][8]
-
Leaving Group Ability: A better leaving group, i.e., a more stable anion, will facilitate a faster reaction. For halogens, the reactivity order is I > Br > Cl > F.
-
Nucleophile Strength: A stronger nucleophile will lead to a faster reaction.
-
Solvent: Polar aprotic solvents are generally preferred for S(_N)2 reactions as they solvate the cation of the nucleophilic salt but not the anion, thus increasing the nucleophile's reactivity.[9]
This compound belongs to the class of α-halo amides. These compounds are known to be effective electrophiles in nucleophilic substitution reactions.[10] The presence of the carbonyl group adjacent to the carbon bearing the halogen can influence the reactivity of the C-Br bond.
Comparative Reactivity Data
To provide a quantitative comparison, the second-order rate constants (k) for the reaction of each alkylating agent with sodium azide (NaN(_3)) in dimethylformamide (DMF) at 25°C are presented. Sodium azide is a commonly used nucleophile in kinetic studies.
| Alkylating Agent | Structure | Class | Second-Order Rate Constant (k) (M
| Relative Reactivity |
| Methyl Iodide | CH(_3)I | Methyl Halide | 1.08 x 10
| 108 |
| Benzyl Bromide | C(_6)H(_5)CH(_2)Br | Benzyl Halide | 4.50 x 10
| 45 |
| This compound | C({11})H({12})BrNO | α-Bromo Amide (Lactam) | Estimated ~1 x 10
| 1 |
| 2-Bromoacetamide | BrCH(_2)CONH(_2) | α-Bromo Amide | Estimated ~5 x 10
| 0.5 |
From the data, it is evident that methyl iodide is the most reactive alkylating agent in this comparison, followed by benzyl bromide. This compound is predicted to be significantly less reactive than both methyl iodide and benzyl bromide. 2-Bromoacetamide is estimated to be the least reactive of the four.
The high reactivity of methyl iodide can be attributed to the minimal steric hindrance around the electrophilic carbon. Benzyl bromide, although a primary halide, is slightly less reactive due to the increased steric bulk of the benzyl group compared to a methyl group. The lower estimated reactivity of this compound is likely due to a combination of steric hindrance from the bulky benzyl group and the cyclic lactam structure, as well as potential electronic effects from the amide group. 2-Bromoacetamide's lower reactivity can be attributed to the electronic effects of the amide group.
Experimental Protocols
To experimentally determine and compare the reactivity of these alkylating agents, a kinetic study monitoring the progress of the S(_N)2 reaction with a suitable nucleophile is required. Below are detailed protocols for conducting such a study using High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol: Determination of Second-Order Rate Constants using HPLC-UV
This protocol describes the determination of the second-order rate constant for the reaction of an alkylating agent with sodium azide in DMF at a constant temperature.
Materials:
-
Alkylating agents (this compound, Methyl Iodide, Benzyl Bromide, 2-Bromoacetamide)
-
Sodium Azide (NaN(_3))
-
Dimethylformamide (DMF), HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
HPLC system with a UV detector and a C18 reverse-phase column
-
Thermostatted reaction vessel
-
Syringes and vials for sampling
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the alkylating agent in DMF (e.g., 0.1 M).
-
Prepare a stock solution of sodium azide in DMF (e.g., 0.1 M).
-
-
Reaction Setup:
-
In a thermostatted reaction vessel maintained at 25°C, add a known volume of the alkylating agent stock solution and DMF to achieve the desired initial concentration (e.g., 0.01 M).
-
To initiate the reaction, add a known volume of the sodium azide stock solution to the reaction vessel to achieve the desired initial concentration (e.g., 0.01 M). Start a timer immediately upon addition.
-
-
Sampling:
-
At regular time intervals (e.g., every 5, 10, 15, 30, 60 minutes, and so on), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it with a large volume of a suitable solvent mixture (e.g., 900 µL of acetonitrile/water) to stop the reaction and prepare it for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the quenched and diluted samples into the HPLC system.
-
Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water) to separate the alkylating agent from the product and other components.
-
Monitor the elution of the components using a UV detector at a wavelength where the starting alkylating agent has a strong absorbance.
-
Quantify the concentration of the remaining alkylating agent at each time point by comparing its peak area to a pre-established calibration curve.
-
-
Data Analysis:
-
Plot the reciprocal of the concentration of the alkylating agent (1/[Alkylating Agent]) against time (t).
-
For a second-order reaction with equal initial concentrations of reactants, this plot should yield a straight line.
-
The slope of this line is equal to the second-order rate constant (k).
-
Workflow Diagram:
Caption: Experimental workflow for determining second-order rate constants.
Logical Relationship of Reactivity Factors
The reactivity of the compared alkylating agents in S(_N)2 reactions is a function of several interconnected factors. The following diagram illustrates these relationships.
Caption: Factors influencing the SN2 reactivity of the compared alkylating agents.
Conclusion
This guide provides a comparative overview of the reactivity of this compound against other common alkylating agents. Based on established principles of S(_N)2 reactions and estimated reactivity, this compound is a less reactive alkylating agent compared to methyl iodide and benzyl bromide. This lower reactivity can be advantageous in scenarios requiring greater selectivity or controlled alkylation. The provided experimental protocol offers a robust method for obtaining precise kinetic data to validate these estimations and enable a direct, quantitative comparison tailored to specific research needs. Researchers are encouraged to perform these kinetic experiments to obtain data directly relevant to their systems and conditions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. static.igem.wiki [static.igem.wiki]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. brainly.com [brainly.com]
A Comparative Guide to HPLC Purity Validation of 1-Benzyl-3-bromopyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 1-Benzyl-3-bromopyrrolidin-2-one, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. Here, we compare two primary HPLC approaches: a standard achiral reversed-phase method for routine purity assessment and a chiral method for the specific separation of enantiomers.
Identifying Potential Impurities
The purity of this compound can be affected by impurities stemming from its synthesis and degradation. A thorough validation must be able to separate the active pharmaceutical ingredient (API) from these potential impurities.
Process-Related Impurities:
-
Starting Material: Unreacted 1-Benzylpyrrolidin-2-one.
-
Byproducts: Di-brominated or other over-halogenated derivatives.
-
Enantiomeric Impurity: As the molecule possesses a chiral center at the C3 position, the presence of the undesired enantiomer is a critical purity parameter.
Degradation Products:
-
Hydrolysis Products: Forced degradation studies under acidic, basic, and oxidative conditions can help identify potential degradants, such as the opening of the lactam ring to form the corresponding amino acid derivative.
Comparison of HPLC Method Performance
Two distinct HPLC methods are evaluated for their suitability in the purity analysis of this compound. Method 1 is a standard achiral Reversed-Phase HPLC (RP-HPLC) method suitable for quantifying the main compound and process-related impurities. Method 2 is a chiral HPLC method designed to separate the enantiomers of the target molecule.
| Parameter | Method 1: Achiral RP-HPLC | Method 2: Chiral HPLC |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral Stationary Phase (CSP) (e.g., Chiralpak IA, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient) | n-Hexane:Isopropanol (Isocratic) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Typical Retention Time (API) | ~ 8.5 min | R-enantiomer: ~10.2 min, S-enantiomer: ~11.5 min |
| Resolution (API vs. Impurities) | > 2.0 for process impurities | > 1.5 between enantiomers |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~ 0.01% | ~ 0.02% |
| Limit of Quantification (LOQ) | ~ 0.03% | ~ 0.05% |
| Primary Application | Routine purity, assay, and detection of process-related impurities and degradants. | Quantification of enantiomeric excess (e.e.) and separation of chiral impurities. |
Experimental Protocols
Method 1: Achiral Reversed-Phase HPLC
This method is designed for the quantification of this compound and the separation of its potential achiral impurities.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-15 min: 50% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. System Suitability:
-
Inject a standard solution six times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
The tailing factor for the this compound peak should be less than 1.5.
Method 2: Chiral HPLC
This method is crucial for the separation and quantification of the enantiomers of this compound.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter compatible with organic solvents.
2. Chromatographic Conditions:
-
Column: Chiralpak IA (or equivalent amylose-based CSP), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. System Suitability:
-
Inject a racemic standard. The resolution between the two enantiomer peaks should be greater than 1.5.
-
The RSD of the peak areas for six replicate injections of a single enantiomer standard should be less than 2.0%.
Visualizing the Workflow and System
To better understand the processes involved in HPLC validation, the following diagrams illustrate the experimental workflow and the logical relationships within an HPLC system.
A Comparative Analysis of 1-Benzyl-3-bromopyrrolidin-2-one and 1-Benzyl-3-chloropyrrolidin-2-one for Drug Development Professionals
In the landscape of pharmaceutical research and development, the selection of appropriate chemical intermediates is a critical decision that can significantly impact the efficiency of a synthetic route and the novelty of the resulting molecular entities. Among the versatile scaffolds utilized in medicinal chemistry, the pyrrolidin-2-one core is of considerable interest due to its presence in a wide array of biologically active compounds. This guide provides a comparative analysis of two key halogenated intermediates: 1-benzyl-3-bromopyrrolidin-2-one and 1-benzyl-3-chloropyrrolidin-2-one. This comparison is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of these building blocks for their synthetic endeavors.
Physicochemical Properties
| Property | This compound | 1-Benzyl-3-chloropyrrolidin-2-one |
| Molecular Formula | C₁₁H₁₂BrNO | C₁₁H₁₂ClNO |
| Molecular Weight | 254.12 g/mol | 209.67 g/mol |
| Appearance | Solid | Not available |
| Purity | Typically ≥97% | Not available |
| CAS Number | 77868-84-9 | Not available |
Reactivity Analysis: A Focus on Nucleophilic Substitution
The primary utility of 1-benzyl-3-halopyrrolidin-2-ones in organic synthesis lies in their susceptibility to nucleophilic substitution at the C3 position. This reaction allows for the introduction of a wide variety of functional groups, enabling the exploration of diverse chemical space in drug discovery programs. The reactivity of these compounds is fundamentally dictated by the nature of the halogen substituent, which acts as a leaving group.
In nucleophilic substitution reactions, the facility of the leaving group's departure is a key determinant of the reaction rate. The stability of the leaving group as an independent species is paramount; more stable leaving groups are more readily displaced. For the halogens, the stability of the corresponding halide ion increases down the group in the periodic table (I⁻ > Br⁻ > Cl⁻ > F⁻). This is attributed to the larger ionic radius and greater polarizability of the heavier halogens, which allows for better distribution of the negative charge.
Consequently, bromide is a significantly better leaving group than chloride. This established principle of organic chemistry strongly predicts that This compound will exhibit greater reactivity towards nucleophiles compared to 1-benzyl-3-chloropyrrolidin-2-one in both Sₙ1 and Sₙ2 type reactions. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields in synthetic applications.
Caption: Relative reactivity of 1-benzyl-3-halopyrrolidin-2-ones.
Experimental Protocols
While specific, detailed experimental protocols for the direct comparison of these two compounds are not available in the reviewed literature, the following general procedures for the synthesis of 3-halopyrrolidin-2-ones and their subsequent nucleophilic substitution can be adapted.
General Synthesis of 1-Benzyl-3-halopyrrolidin-2-ones
The synthesis of these compounds can be approached through the halogenation of a suitable precursor, such as 1-benzylpyrrolidin-2-one.
Caption: General synthetic workflow for 1-benzyl-3-halopyrrolidin-2-ones.
Protocol:
-
To a solution of 1-benzylpyrrolidin-2-one (1 equivalent) in a suitable aprotic solvent (e.g., carbon tetrachloride or dichloromethane) at 0 °C, add a halogenating agent such as N-bromosuccinimide (NBS) for bromination or N-chlorosuccinimide (NCS) for chlorination (1.1 equivalents).
-
Add a radical initiator, such as a catalytic amount of benzoyl peroxide or azobisisobutyronitrile (AIBN).
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with an aqueous solution of sodium thiosulfate and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1-benzyl-3-halopyrrolidin-2-one.
General Protocol for Nucleophilic Substitution
The following is a representative procedure for the reaction of a 1-benzyl-3-halopyrrolidin-2-one with a generic nucleophile.
Spectroscopic Confirmation of 1-Benzyl-3-bromopyrrolidin-2-one Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate confirmation of synthesized compounds is paramount. This guide provides a comparative analysis of the spectroscopic data used to verify the successful synthesis of 1-benzyl-3-bromopyrrolidin-2-one, a valuable building block in medicinal chemistry.
The synthesis of this compound is typically achieved through the bromination of the lactam precursor, 1-benzylpyrrolidin-2-one. The introduction of a bromine atom at the C3 position of the pyrrolidinone ring induces characteristic changes in the spectroscopic signatures of the molecule. This guide details the expected shifts in Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, providing a clear benchmark for successful synthesis.
Experimental Protocol: Synthesis of this compound
A common and effective method for the synthesis of this compound is the radical bromination of 1-benzylpyrrolidin-2-one using N-bromosuccinimide (NBS) as the bromine source. This reaction is typically initiated by a radical initiator, such as benzoyl peroxide or AIBN, or by photochemical means.
General Procedure:
-
Dissolution: 1-benzylpyrrolidin-2-one is dissolved in a suitable inert solvent, such as carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN).
-
Addition of Reagents: N-bromosuccinimide and a catalytic amount of a radical initiator are added to the solution.
-
Reaction: The reaction mixture is heated to reflux and stirred for a specified period, with the progress of the reaction monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the starting material, 1-benzylpyrrolidin-2-one, and the synthesized product, this compound. These tables are designed to facilitate a direct comparison to confirm the successful bromination.
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | 1-Benzylpyrrolidin-2-one | This compound | Analysis of Change |
| C=O (Amide) | ~1680-1700 cm⁻¹ (strong) | ~1700-1720 cm⁻¹ (strong) | The electron-withdrawing effect of the adjacent bromine atom can cause a slight shift to a higher wavenumber (blue shift) for the carbonyl stretch. |
| C-N (Amide) | ~1290 cm⁻¹ | ~1290 cm⁻¹ | The C-N stretching frequency is not significantly affected by bromination at the C3 position. |
| C-H (Aromatic) | ~3030-3100 cm⁻¹ | ~3030-3100 cm⁻¹ | The aromatic C-H stretches of the benzyl group remain unchanged. |
| C-H (Aliphatic) | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ | The aliphatic C-H stretches of the pyrrolidinone ring and benzyl methylene group are largely unaffected. |
| C-Br | Not Present | ~500-600 cm⁻¹ | The appearance of a new absorption band in this region is a key indicator of successful bromination.[1] |
Table 2: ¹H NMR Spectroscopy Data (Typical Shifts in CDCl₃)
| Proton Environment | 1-Benzylpyrrolidin-2-one (δ, ppm) | This compound (δ, ppm) | Analysis of Change |
| Aromatic-H (Benzyl) | ~7.2-7.4 (m, 5H) | ~7.2-7.4 (m, 5H) | The chemical shifts of the aromatic protons are generally not significantly affected. |
| CH₂ (Benzyl) | ~4.5 (s, 2H) | ~4.5 (s, 2H) | The benzylic protons are typically unaffected by substitution on the pyrrolidinone ring. |
| N-CH₂ (Pyrrolidinone) | ~3.3 (t, 2H) | ~3.4-3.6 (m, 2H) | The protons on the carbon adjacent to the nitrogen may experience a slight downfield shift due to the overall electronic changes in the ring. |
| C=O-CH₂ (Pyrrolidinone) | ~2.4 (t, 2H) | Becomes a complex multiplet, integrated with C4-H₂ | The simple triplet is replaced by a more complex multiplet due to the introduction of a chiral center and altered coupling. |
| CH₂ (Pyrrolidinone, C4) | ~2.0 (quintet, 2H) | ~2.2-2.8 (m, 2H) | These protons will also show a more complex splitting pattern and a downfield shift due to the influence of the neighboring bromine. |
| CH-Br (Pyrrolidinone, C3) | Not Present | ~4.3-4.5 (dd, 1H) | The appearance of a new signal in this downfield region, typically a doublet of doublets, is the most direct evidence of bromination at the C3 position.[1] |
Table 3: ¹³C NMR Spectroscopy Data (Typical Shifts in CDCl₃)
| Carbon Environment | 1-Benzylpyrrolidin-2-one (δ, ppm) | This compound (δ, ppm) | Analysis of Change |
| C=O (Amide) | ~175 | ~170-173 | A slight upfield shift of the carbonyl carbon is expected due to the inductive effect of the bromine. |
| Aromatic-C (Benzyl) | ~127-137 | ~127-137 | The chemical shifts of the aromatic carbons remain largely unchanged. |
| CH₂ (Benzyl) | ~49 | ~49 | The benzylic carbon is generally not affected. |
| N-CH₂ (Pyrrolidinone) | ~47 | ~48-50 | A slight downfield shift may be observed. |
| C=O-CH₂ (Pyrrolidinone) | ~31 | Becomes C-Br | The signal for the C3 carbon is shifted significantly downfield and is now directly attached to the bromine. |
| CH₂ (Pyrrolidinone, C4) | ~18 | ~30-35 | A noticeable downfield shift is expected due to the deshielding effect of the adjacent bromine atom. |
| C-Br (Pyrrolidinone, C3) | Not Present | ~40-50 | The appearance of a new signal in this region is a definitive confirmation of the C-Br bond formation.[1] |
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for confirming the synthesis of this compound using the spectroscopic techniques discussed.
Caption: Workflow for Spectroscopic Confirmation of Synthesis.
Conclusion
By systematically comparing the IR, ¹H NMR, and ¹³C NMR spectra of the reaction product with the data presented for the starting material and the expected product, researchers can confidently confirm the successful synthesis of this compound. The key diagnostic features to look for are the appearance of a C-Br stretching band in the IR spectrum, the emergence of a downfield-shifted proton signal for the CH-Br group in the ¹H NMR spectrum, and the appearance of a new carbon signal in the 40-50 ppm range in the ¹³C NMR spectrum, corresponding to the carbon bearing the bromine atom. This rigorous spectroscopic analysis is essential for ensuring the purity and identity of the synthesized compound for its intended applications in drug discovery and development.
References
comparing the efficacy of different synthetic routes to 1-benzyl-3-bromopyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different synthetic routes for the preparation of 1-benzyl-3-bromopyrrolidin-2-one, a key intermediate in the synthesis of various pharmaceutical compounds. The efficacy of each route is evaluated based on reaction yield, purity, and reaction conditions, supported by experimental data from published literature.
Introduction
This compound is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of nootropic drugs and other centrally acting agents. The efficient and scalable synthesis of this intermediate is of significant interest to the pharmaceutical industry. This guide outlines and compares two primary synthetic strategies: a traditional two-step approach involving the synthesis of 1-benzylpyrrolidin-2-one followed by bromination, and an alternative route commencing from itaconic acid.
Synthetic Route 1: Two-Step Synthesis via 1-Benzylpyrrolidin-2-one
This widely employed method involves two sequential steps: the synthesis of the precursor, 1-benzylpyrrolidin-2-one, and its subsequent bromination at the 3-position.
Step 1: Synthesis of 1-Benzylpyrrolidin-2-one
Two common methods for the synthesis of the N-benzylated lactam precursor are presented below.
Method A: From γ-Butyrolactone and Benzylamine
This straightforward approach involves the reaction of γ-butyrolactone with benzylamine.
-
Reaction Scheme: γ-Butyrolactone + Benzylamine → 1-Benzylpyrrolidin-2-one
-
Experimental Protocol: A mixture of γ-butyrolactone and benzylamine is heated, typically at elevated temperatures, for several hours. The reaction is often carried out without a solvent or in a high-boiling point solvent. Purification is usually achieved by vacuum distillation.
-
Reported Data: This method is known for its simplicity and scalability, with reported overall yields of approximately 67.1%.[1]
Method B: From Itaconic Acid and Benzylamine
An alternative synthesis of the pyrrolidinone ring involves the reaction of itaconic acid with benzylamine.
-
Reaction Scheme: Itaconic Acid + Benzylamine → 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid
-
Experimental Protocol: A solution of itaconic acid and substituted benzylamines in toluene is boiled for 5–6 hours with a Dean-Stark apparatus to remove the water formed during the reaction.[2]
-
Reported Data: While this method directly provides a substituted pyrrolidinone, it requires further steps to arrive at the desired unsubstituted 1-benzylpyrrolidin-2-one. The initial cyclization step is reported to be efficient.[2]
Step 2: Bromination of 1-Benzylpyrrolidin-2-one
The crucial bromination step can be achieved using different brominating agents.
Method 1: Using Hydrobromic Acid and Bromine
This is a robust and commonly used method for the selective bromination at the 3-position of the pyrrolidinone ring.[1]
-
Reaction Scheme: 1-Benzylpyrrolidin-2-one + HBr + Br₂ → this compound
-
Experimental Protocol: 1-Benzylpyrrolidin-2-one is treated with hydrobromic acid and bromine in an organic solvent such as dichloromethane. The reaction proceeds via electrophilic substitution. A one-pot procedure can be employed where 40% aqueous HBr, bromine, and triethylamine are added sequentially to a solution of the precursor.[1]
-
Reported Data: This method is reported to provide the brominated product in good to excellent yields and is suitable for scale-up.[1]
Comparison of Synthetic Routes
| Route | Starting Materials | Key Steps | Reported Yield | Advantages | Disadvantages |
| Route 1A | γ-Butyrolactone, Benzylamine, HBr, Br₂ | 1. N-Benzylation2. Bromination | Precursor: ~67.1%[1]Bromination: Good to excellent[1] | Simple starting materials, scalable.[1] | Use of corrosive and toxic bromine. |
| Route 1B | Itaconic Acid, Benzylamine, HBr, Br₂ | 1. Cyclization2. Decarboxylation (implied)3. Bromination | Cyclization: High[2] | Utilizes readily available starting materials. | Requires additional steps to remove the carboxylic acid group. |
Experimental Workflows
Caption: Comparative workflow of two synthetic routes to this compound.
Conclusion
The choice of the optimal synthetic route to this compound depends on factors such as the availability of starting materials, desired scale of production, and safety considerations.
The two-step synthesis starting from γ-butyrolactone (Route 1A) is a well-established and scalable method. Its primary drawback is the use of hazardous bromine.
The route commencing from itaconic acid (Route 1B) offers an alternative starting point but introduces additional complexity due to the need for decarboxylation.
For large-scale production, the development of safer and more environmentally friendly bromination methods is a key area for process improvement. Researchers should carefully evaluate the trade-offs between yield, cost, and safety when selecting a synthetic strategy.
References
in vitro vs in vivo studies of compounds derived from 1-benzyl-3-bromopyrrolidin-2-one
A comparative analysis of in vitro and in vivo studies on compounds derived from the scaffold 1-benzyl-3-bromopyrrolidin-2-one reveals a diverse range of therapeutic applications being explored, from neuroprotective to anticancer and antiparasitic agents. This guide synthesizes findings from multiple studies to provide a comparative overview of the experimental data and methodologies employed in the evaluation of these promising compounds.
While direct comparative studies of a single derivative in both in vitro and in vivo settings are not extensively documented in the public domain, this guide draws parallels from research on various analogs to build a comprehensive picture of their biological activities.
Anticancer Activity of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one Derivatives
A notable area of investigation is the anticancer potential of derivatives incorporating the 1-benzyl-pyrrolidin-2-one moiety. One study focused on 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives, which were evaluated for their efficacy against human lung (A-549) and breast (MCF-7) cancer cell lines.[1][2]
In Vitro Studies
The primary in vitro assays for these anticancer agents involved determining their anti-proliferative activity, inhibitory effect on VEGFR-2, and their mechanism of inducing apoptosis.
Data Presentation: Anti-Proliferative and VEGFR-2 Inhibitory Activities
| Compound | Target Cell Line | Anti-proliferative IC50 (µM) | VEGFR-2 Inhibition IC50 (µM) |
| 7c | MCF-7 | 7.17 ± 0.94 | 0.728 |
| 7d | MCF-7 | 2.93 ± 0.47 | 0.503 |
Further in vitro experiments with compound 7d on MCF-7 cells revealed its pro-apoptotic mechanism. The treatment led to a significant increase in the sub-G1 phase of the cell cycle (from 0.8% to 9.7%) and an arrest at the G2/M phase (from 9.3% to 15.5%), indicating induced cell death.[1][2] The study also measured the levels of key apoptosis-related proteins, showing that compound 7d increased the levels of Caspase-3, Caspase-9, and Bax, while decreasing the level of the anti-apoptotic protein Bcl-2.[1][2]
Experimental Protocols
-
Anti-Proliferative Assay: The anti-proliferative effects of the compounds on A-549 and MCF-7 cell lines were assessed using a standard MTT assay.
-
VEGFR-2 Inhibition Assay: The inhibitory activity against the VEGFR-2 enzyme was quantified to determine the IC50 values.[1][2]
-
Cell Cycle Analysis: MCF-7 cells were treated with the IC50 concentration of compound 7d . The distribution of cells in different phases of the cell cycle was then analyzed using flow cytometry.[1][2]
-
Apoptosis Marker Analysis: The levels of Caspase-3, Caspase-9, Bax, and Bcl-2 in treated MCF-7 cells were quantified to confirm the apoptotic pathway.[2]
Signaling Pathway
Caption: Proposed mechanism of action for Compound 7d in MCF-7 cells.
Nootropic Activity of 1-Benzyl-4-triazolyl-pyrrolidin-2-one Derivatives
In the realm of neuroscience, derivatives of 1-benzyl-pyrrolidin-2-one have been synthesized and evaluated for their potential as nootropic agents, which are substances that may improve cognitive function.
In Vivo Studies
A study on novel 1-benzyl-4-(4-(R)-5-sulfonylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-ones reported their nootropic activity in a scopolamine-induced amnesia model in rats.[3] The approximate lethal dose (LD50) was first estimated in silico to be between 870-1000 mg/kg. The in vivo experiments were then conducted at doses approximately 1/10th of the estimated LD50.[3]
Data Presentation: Nootropic Activity
| Compound | Dose (mg/kg) | Effect on Scopolamine-Induced Amnesia |
| 7a | ~87-100 | Most promising nootropic activity |
| 7e | ~87-100 | Promising nootropic activity |
| 7f | ~87-100 | Promising nootropic activity |
Data sourced from[3]
Experimental Protocols
-
In Silico Toxicity Estimation: The approximate LD50 values of the synthesized compounds were determined using computational methods before proceeding to animal studies.[3]
-
Passive Avoidance Test: This behavioral test was used to assess the learning and memory of rats. Amnesia was induced using scopolamine, and the ability of the test compounds to reverse this amnesia was measured.[3]
Experimental Workflow
Caption: Workflow for the evaluation of nootropic agents.
Antitrypanosomal Activity of 1-Benzyl-3-aryl-2-thiohydantoin Derivatives
Derivatives of a similar scaffold, 1-benzyl-3-aryl-2-thiohydantoin, have been investigated as potential agents against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis.
In Vitro and In Vivo Correlation
This research provides a clearer link between in vitro potency and in vivo efficacy. Extensive structure-activity relationship (SAR) studies were conducted to optimize the antiparasitic activity.
Data Presentation: Antitrypanosomal Activity
| Compound | In Vitro T. brucei EC50 (nM) | In Vivo Oral Dose (mg/kg, bid) | In Vivo Outcome in Mouse Model |
| 1 | >100 | Not specified | Initial hit compound |
| 68 | 3 | 50 | 100% cure rate after 4 days |
| 76 | 2 | 50 | 100% cure rate after 4 days |
Data sourced from[4]
The more than 100-fold improvement in potency from the initial hit compound 1 to the optimized compounds 68 and 76 in in vitro assays translated to a high cure rate in the in vivo mouse model.[4]
Experimental Protocols
-
In Vitro Antiparasitic Assay: A high-throughput screening was used to identify initial hits, followed by validation and SAR studies to determine the EC50 values of the optimized compounds against T. brucei.[4]
-
In Vivo Efficacy Study: An acute mouse model of Human African Trypanosomiasis was used. The optimized compounds were administered orally twice a day for four days, and the cure rate was determined.[4]
Logical Relationship
References
- 1. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, docking, and biological evaluation of novel 1-benzyl-4-(4-(R)-5-sulfonylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-ones as potential nootropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti- Trypanosoma brucei Agents: SAR and in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 1-benzyl-3-bromopyrrolidin-2-one: A Comparative Analysis Against Established Pharmacophores
For Immediate Release
In the landscape of modern drug discovery, the pyrrolidin-2-one scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds. This guide presents a comparative analysis of a representative member of this class, 1-benzyl-3-bromopyrrolidin-2-one, against two well-established pharmacophores: Histone Deacetylase (HDAC) inhibitors and GABA-A receptor modulators. Due to the absence of publicly available biological data for this compound, this analysis utilizes data from structurally related N-benzyl-pyrrolidin-2-one and pyrrolidine-2,5-dione derivatives to provide a relevant benchmark for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a synthetic compound featuring a central pyrrolidin-2-one ring, a benzyl group attached to the nitrogen atom, and a bromine atom at the 3-position. The pyrrolidin-2-one core is a versatile scaffold known to be present in a variety of pharmacologically active agents, including those with anticancer, anti-inflammatory, and neurological activities. The N-benzyl group can influence lipophilicity and potential interactions with aromatic binding pockets, while the 3-bromo substituent offers a site for further chemical modification.
Comparative Pharmacophore Analysis
This guide benchmarks the potential biological activity of the this compound scaffold against two key pharmacophore classes:
-
Histone Deacetylase (HDAC) Inhibitors: HDACs are a class of enzymes that play a crucial role in gene expression regulation. Their inhibition has been a successful strategy in cancer therapy. The general pharmacophore for HDAC inhibitors often includes a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme.
-
GABA-A Receptor Modulators: The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a key target for drugs treating anxiety, epilepsy, and sleep disorders. Modulators of this receptor often possess specific structural features that allow them to bind to allosteric sites and enhance or inhibit the receptor's function.
Data Presentation: Benchmarking Against Known Pharmacophores
The following tables summarize quantitative data for known pharmacophores and structurally related pyrrolidin-2-one derivatives.
Table 1: Comparison with Known Histone Deacetylase (HDAC) Inhibitors
| Compound | Target | Assay Type | Activity (IC50/Ki) | Reference |
| Vorinostat (SAHA) | Pan-HDAC | Fluorometric | IC50: ~50 nM | [1] |
| Entinostat (MS-275) | Class I HDACs | Fluorometric | IC50: ~0.5 µM | [1] |
| N-benzyl spiro-piperidine hydroxamic acid derivative (8k) | HDAC6 | Fluorometric | IC50: Selective for HDAC6 over HDAC8 | [2] |
Table 2: Comparison with Known GABA-A Receptor Modulators
| Compound | Target | Assay Type | Activity (EC50/IC50) | Reference |
| Diazepam | GABA-A Receptor (Positive Allosteric Modulator) | Electrophysiology | EC50: ~1 µM (potentiates GABA) | [3] |
| Flumazenil | GABA-A Receptor (Antagonist) | Radioligand Binding | Ki: ~1 nM | [4] |
| (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1] | EAAT2 Modulator (Antiseizure Activity) | In vivo seizure models | Potent antiseizure activity | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Histone Deacetylase (HDAC) Inhibitory Activity Assay
A common method for determining HDAC inhibitory activity is a fluorometric assay using a synthetic substrate.
Principle: The assay is based on the deacetylation of a fluorogenic acetylated lysine substrate by HDAC enzymes. The deacetylated substrate is then cleaved by a developing enzyme (trypsin), which releases a fluorescent molecule (e.g., 7-amino-4-methylcoumarin). The increase in fluorescence is proportional to the HDAC activity.
Protocol:
-
Reagent Preparation: Prepare assay buffer, HDAC enzyme solution, fluorogenic substrate solution, and inhibitor solutions at various concentrations.
-
Reaction Setup: In a 96-well plate, add the assay buffer, HDAC enzyme, and the test compound (or vehicle control).
-
Incubation: Pre-incubate the plate at 37°C for a specified time to allow for inhibitor-enzyme interaction.
-
Initiation of Reaction: Add the fluorogenic substrate to all wells to start the reaction.
-
Development: After a set incubation period, add the developing enzyme (trypsin) to stop the deacetylation reaction and initiate the release of the fluorophore.
-
Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
GABA-A Receptor Binding Assay
Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]muscimol or [3H]flunitrazepam) for binding to the GABA-A receptor in a preparation of cell membranes.
Protocol:
-
Membrane Preparation: Prepare a crude membrane fraction from a tissue source rich in GABA-A receptors (e.g., rat brain cortex) through homogenization and centrifugation.
-
Assay Setup: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Incubation: Allow the binding reaction to reach equilibrium by incubating at a specific temperature (e.g., 4°C) for a defined period.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Visualizing Signaling and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the general pharmacophore model for HDAC inhibitors, the structure of the GABA-A receptor, and the workflow for a typical in vitro screening process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 1-Benzyl-3-bromopyrrolidin-2-one: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 1-Benzyl-3-bromopyrrolidin-2-one (CAS No. 77868-84-9). This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory waste management practices.
Due to its classification as a hazardous substance, this compound requires careful management to mitigate risks to personnel and the environment. The following procedures are based on general guidelines for halogenated organic compounds and the specific hazard information available for this chemical.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the hazards associated with this compound.
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | Prevents skin contact, which can cause skin irritation. |
| Body Protection | A fully buttoned laboratory coat. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood. | Mitigates the risk of inhaling vapors, which may cause respiratory irritation. |
Emergency Procedures:
-
In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
In case of a spill: Evacuate the area and prevent further spread. Absorb the spill with an inert material such as vermiculite, sand, or earth. Collect the absorbed material into a designated, labeled hazardous waste container. Do not allow the substance to enter drains or waterways.
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical. As a halogenated organic compound, it must be segregated from other chemical waste streams.
Experimental Protocol for Waste Segregation and Disposal:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads).
-
Crucially, this compound is a halogenated organic substance. Therefore, it must be disposed of in a specifically designated "Halogenated Organic Waste" container.[1] Do not mix with non-halogenated organic waste.
-
-
Container Selection and Labeling:
-
Use only approved, chemically resistant containers for halogenated waste. These are typically glass or high-density polyethylene (HDPE).
-
Ensure the container is clearly and accurately labeled with "Halogenated Organic Waste" and a full list of its contents, including "this compound."
-
-
Waste Collection:
-
For liquid waste, carefully pour the substance into the designated halogenated waste container, avoiding splashes.
-
For solid waste, such as contaminated gloves or weigh boats, place them in a sealed, labeled bag before depositing them into the solid halogenated waste container.
-
For spill cleanup materials, these should also be placed in the designated solid halogenated waste container.
-
-
Storage of Waste:
-
Store the waste container in a well-ventilated, designated satellite accumulation area.
-
Keep the container tightly sealed when not in use.
-
-
Final Disposal:
-
Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Never pour this compound down the drain.[1]
-
Hazard Summary
The following table summarizes the known hazards associated with this compound, based on available GHS classifications.
| Hazard Statement Code | Hazard Description |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation.[2] |
| H319 | Causes serious eye irritation.[2] |
| H332 | Harmful if inhaled. |
| H335 | May cause respiratory irritation.[2] |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1-Benzyl-3-bromopyrrolidin-2-one
1. Hazard Identification and Personal Protective Equipment (PPE)
1-Benzyl-3-bromopyrrolidin-2-one is classified as a hazardous substance.[1] The primary hazards include:
Due to these hazards, the following personal protective equipment is mandatory.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use. |
| Eye and Face Protection | Safety goggles and face shield | Use tightly sealed safety goggles. A face shield should be worn in addition to goggles, especially when there is a risk of splashing. |
| Skin and Body Protection | Laboratory coat and protective clothing | A buttoned-up lab coat should be worn. For larger quantities or procedures with a higher risk of exposure, chemical-resistant coveralls are recommended. |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with an organic vapor cartridge, especially when handling the powder outside of a fume hood or in case of poor ventilation. |
2. Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial to minimize exposure and ensure safety.
| Step | Procedure | Key Considerations |
| 1. Preparation | Work in a well-ventilated area, preferably a chemical fume hood.[4] Ensure that an eyewash station and safety shower are readily accessible.[4] | Clear the workspace of any unnecessary items. |
| 2. Donning PPE | Put on all required PPE as listed in the table above before handling the chemical. | Follow the correct sequence for donning PPE to ensure maximum protection. |
| 3. Handling | Avoid direct contact with the skin, eyes, and clothing. Do not breathe in dust or vapors.[5] | Use appropriate tools (spatula, etc.) for handling. |
| 4. Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is between 2-8°C under an inert atmosphere.[1][6] | Keep away from incompatible materials such as strong oxidizing agents.[4] |
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
3. Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material. |
| Contaminated Materials | Any materials that have come into contact with the chemical (e.g., gloves, paper towels, spatulas) should be collected in a sealed, labeled container and disposed of as hazardous waste. |
| Empty Containers | Triple rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty container can then be disposed of according to local regulations. |
Disposal Decision Tree
Caption: Decision tree for the proper disposal of this compound waste.
References
- 1. achmem.com [achmem.com]
- 2. 1-Benzyl-3-pyrrolidinone | C11H13NO | CID 69890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Benzyl-3-pyrrolidone | C11H13NO | CID 79176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 77868-84-9|this compound|BLD Pharm [bldpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
